molecular formula C20H22Cl2FN3O3 B1209697 (R,R)-BAY-Y 3118 CAS No. 144194-96-7

(R,R)-BAY-Y 3118

Cat. No.: B1209697
CAS No.: 144194-96-7
M. Wt: 442.3 g/mol
InChI Key: IDCUHOXUSMHTOK-OEQYQXMYSA-N
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Description

structure given in first source

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3.ClH/c21-16-17-12(19(26)13(20(27)28)8-25(17)11-3-4-11)6-14(22)18(16)24-7-10-2-1-5-23-15(10)9-24;/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCUHOXUSMHTOK-OEQYQXMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144194-96-7
Record name 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144194-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bay Y3118
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144194967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-Y-3118
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS2O1A809W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R,R)-BAY-Y 3118: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-BAY-Y 3118 is the (R,R)-enantiomer of BAY-Y 3118, a chlorofluoroquinolone antimicrobial agent. While specific mechanistic studies on the (R,R)-enantiomer are limited in the public domain, this guide synthesizes the established mechanism of action for the broader class of quinolone antibiotics, with a focus on data available for BAY-Y 3118. Quinolones are a critical class of antibiotics that function by inhibiting bacterial DNA synthesis, leading to bactericidal effects against a wide range of pathogens.

Core Mechanism of Action

The primary mechanism of action of quinolone antibiotics, including BAY-Y 3118, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase (a Type II Topoisomerase): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[2][4] By inhibiting DNA gyrase, quinolones prevent the relaxation of positively supercoiled DNA that accumulates ahead of the replication fork, thereby halting DNA replication.[2] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[1][3]

  • Topoisomerase IV (a Type II Topoisomerase): This enzyme's primary role is in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[2][3] Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes into daughter cells, ultimately leading to cell death.[3] In many Gram-positive bacteria, topoisomerase IV is the primary target.[1][3]

The binding of quinolones to these enzymes stabilizes the enzyme-DNA complex in a state where the DNA is cleaved but not resealed.[2][3] This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and other DNA repair pathways.[3][5] If the damage is too extensive, it results in irreversible chromosomal fragmentation and cell death.[5] The concentration of BAY-Y 3118 required to inhibit DNA synthesis by 50% has been shown to correlate well with its minimum inhibitory concentration (MIC).[6]

Signaling Pathway

The following diagram illustrates the established signaling pathway for quinolone antibiotics.

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation Quinolone This compound (Quinolone) DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Enables DSB Double-Strand DNA Breaks DNA_Gyrase->DSB leads to Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Topo_IV->DSB leads to SOS SOS Response DSB->SOS Triggers Cell_Death Bactericidal Effect (Cell Death) DSB->Cell_Death Induces

Caption: Mechanism of action of quinolone antibiotics. (Within 100 characters)

Quantitative Data

The antimicrobial activity of BAY-Y 3118 has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of BAY-Y 3118 against Gram-Negative Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae≤0.015≤0.015
Moraxella catarrhalis≤0.015≤0.015
Acinetobacter baumannii0.032
Xanthomonas maltophilia0.250.5
Enterobacteriaceae0.030.25
Pseudomonas aeruginosa0.58

Data sourced from Fass RJ, et al. (1993).[7]

Table 2: In Vitro Activity of BAY-Y 3118 against Gram-Positive Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-positive cocci0.061
Staphylococcus aureus-0.03
Streptococcus pneumoniae-0.03

Data sourced from Fass RJ, et al. (1993) and a comparative study.[7][8]

Table 3: In Vitro Activity of BAY-Y 3118 against Anaerobic Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Anaerobes0.120.25
Bacteroides fragilis group-0.5

Data sourced from Fass RJ, et al. (1993) and another study on anaerobic bacteria.[7][9]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of quinolone antibiotics.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • This compound stock solution

  • Positive control (bacterial suspension in broth without antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • This compound at various concentrations

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Bacterial DNA Synthesis Inhibition Assay

This assay measures the effect of a compound on the incorporation of a radiolabeled precursor into newly synthesized bacterial DNA.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Radiolabeled DNA precursor (e.g., [³H]-thymidine)

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Add different concentrations of this compound to aliquots of the culture.

  • Add the radiolabeled thymidine to each aliquot.

  • Take samples at various time points and precipitate the DNA using cold TCA.

  • Collect the precipitate on a filter and wash to remove unincorporated radiolabel.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Inhibition of DNA synthesis is determined by the reduction in incorporated radioactivity in treated samples compared to untreated controls.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow Start Start: Prepare Materials Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Prepare_Inoculum Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Workflow for MIC determination. (Within 100 characters)

Conclusion

This compound, as a member of the chlorofluoroquinolone class, is understood to exert its antimicrobial effects by targeting bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication and segregation, leading to bacterial cell death. The provided quantitative data and experimental protocols offer a framework for the continued investigation and development of this and related compounds. Further studies are warranted to elucidate the specific contributions of the (R,R)-enantiomer to the overall activity and to explore its potential advantages in a clinical setting.

References

(R,R)-BAY-Y 3118: A Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial spectrum of (R,R)-BAY-Y 3118, a chlorofluoroquinolone antibiotic. The document summarizes its in vitro activity against a broad range of bacterial pathogens, details the experimental methodologies used for these assessments, and illustrates its mechanism of action.

In Vitro Antimicrobial Activity of this compound

This compound has demonstrated potent in vitro activity against a wide variety of clinically relevant bacteria, including Gram-positive, Gram-negative, and anaerobic organisms. Its efficacy, often exceeding that of other fluoroquinolones like ciprofloxacin and ofloxacin, is particularly notable against Gram-positive cocci and anaerobes.[1] The following tables present a consolidated summary of the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobic Bacteria
Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus620-0.03[2]
Staphylococcus epidermidis---
Staphylococcus saprophyticus---
Streptococcus pneumoniae620-0.03[2]
Enterococcus spp.620--
Listeria monocytogenes-0.062-0.25-

Note: Some studies did not differentiate between Staphylococcus species, grouping them as "gram-positive cocci" with MIC₅₀ and MIC₉₀ values of 0.06 and 1 µg/mL, respectively.[1]

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobic Bacteria
Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae (various)620-≤0.12
Serratia spp.620-1[2]
Pseudomonas aeruginosa620-0.5[2]
Haemophilus influenzae878≤0.015[1]≤0.015[1]
Moraxella catarrhalis878≤0.015[1]≤0.015[1]
Acinetobacter baumannii8780.03[1]2[1]
Xanthomonas maltophilia8780.25[1]0.5[1]

Note: For Enterobacteriaceae and Pseudomonas aeruginosa combined, MIC₅₀ and MIC₉₀ were reported as 0.03 and 0.25 µg/mL, and 0.5 and 8 µg/mL, respectively.[1]

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria
Bacterial Species/GroupNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group257-0.5[3]
Bacteroides fragilis620-0.06[2]
Prevotella and Porphyromonas spp.257-0.12[3]
Fusobacterium spp.257-0.06[3]
Clostridium perfringens257-0.12[3]
Clostridium difficile257-0.25[3]
Peptostreptococcus spp.257-1[3]
General Anaerobes4280.125[4]0.5[4]

This compound is also active against quinolone-resistant bacterial strains, although at higher concentrations.[5]

Antifungal Spectrum

Mechanism of Action

As a fluoroquinolone, this compound exerts its antimicrobial effect by inhibiting bacterial DNA synthesis.[5] This is achieved through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA that occurs during replication, leading to a halt in the process.[6][8]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by this compound results in the inability of the replicated chromosomes to segregate into daughter cells, ultimately leading to cell death.[6]

The concentration of this compound required to inhibit DNA synthesis by 50% has been shown to correlate well with its MIC.[5]

Experimental Protocols

The in vitro antimicrobial activity data presented in this guide were primarily generated using standardized broth microdilution and agar dilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

Broth Microdilution Method (based on CLSI document M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare serial two-fold dilutions of this compound start->prep_agent prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells containing antimicrobial dilutions prep_agent->inoculate prep_inoculum->inoculate incubate Incubate plates under appropriate conditions (e.g., 35°C for 16-24h) inoculate->incubate read_results Visually or spectrophotometrically determine bacterial growth incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end end determine_mic->end End

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Detailed Steps:

  • Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) within the wells of a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) control wells are included.

  • Incubation: The inoculated plates are incubated at 35°C for 16 to 24 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (based on CLSI document M11 for anaerobes)

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_plates Prepare agar plates with serial two-fold dilutions of this compound start->prep_plates prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum spot_inoculum Spot-inoculate the surface of the agar plates with the bacterial suspension prep_plates->spot_inoculum prep_inoculum->spot_inoculum incubate Incubate plates under appropriate anaerobic conditions spot_inoculum->incubate examine_growth Examine plates for bacterial growth incubate->examine_growth determine_mic MIC is the lowest concentration that inhibits growth examine_growth->determine_mic end end determine_mic->end End

Caption: Workflow for Agar Dilution Susceptibility Testing.

Detailed Steps:

  • Plate Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes) containing serial two-fold dilutions of this compound are prepared. A growth control plate with no antibiotic is also included.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 42 to 48 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no growth, a barely visible haze, or one or two discrete colonies.

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial DNA replication.

G cluster_replication Bacterial DNA Replication cluster_inhibition This compound Action cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria cluster_outcome Outcome DNA Bacterial Chromosomal DNA Unwinding DNA Unwinding & Supercoiling DNA->Unwinding ReplicationFork Replication Fork Progression Unwinding->ReplicationFork DNAGyrase DNA Gyrase Unwinding->DNAGyrase DaughterDNA Separation of Daughter Chromosomes ReplicationFork->DaughterDNA TopoIV Topoisomerase IV DaughterDNA->TopoIV BayY3118 This compound InhibitGyrase Inhibition BayY3118->InhibitGyrase InhibitTopoIV Inhibition BayY3118->InhibitTopoIV DNAGyrase->InhibitGyrase BlockReplication Blocked DNA Replication InhibitGyrase->BlockReplication TopoIV->InhibitTopoIV InhibitTopoIV->BlockReplication CellDeath Bacterial Cell Death BlockReplication->CellDeath

Caption: Mechanism of action of this compound on bacterial DNA replication.

References

The Activity of (R,R)-BAY-Y 3118 Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-BAY-Y 3118 is a fluoroquinolone antibiotic with demonstrated potent activity against a broad spectrum of bacteria, including a variety of clinically relevant gram-negative pathogens. This technical guide provides an in-depth overview of the antibacterial activity of this compound, focusing on its efficacy against gram-negative bacteria. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action to support further research and development efforts in the field of antimicrobial agents.

Introduction

The emergence of multidrug-resistant gram-negative bacteria poses a significant threat to public health. The development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains is a critical area of research. This compound, a member of the fluoroquinolone class of antibiotics, has shown promise in this regard. This guide aims to consolidate the existing scientific knowledge on the anti-gram-negative activity of this compound to serve as a valuable resource for the scientific community.

Quantitative Data: In Vitro Activity

The in vitro activity of this compound has been evaluated against a wide range of gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of a drug's potency, representing the lowest concentration that inhibits visible bacterial growth. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various gram-negative species.

Table 1: MIC Values of this compound Against Enterobacteriaceae

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.030.25
Klebsiella pneumoniae0.063-
Enterobacteriaceae (general)0.030.25
Serratia spp.-1

Table 2: MIC Values of this compound Against Other Clinically Relevant Gram-Negative Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa0.58
Haemophilus influenzae≤0.015≤0.015
Moraxella catarrhalis≤0.015≤0.015
Acinetobacter baumannii0.032
Xanthomonas maltophilia0.250.5
Legionella pneumophila0.063-
Bacteroides fragilis0.1250.5

Note: Data is compiled from multiple studies and testing conditions may vary.[1]

One study noted that the concentration of this compound required to inhibit DNA synthesis by 50% (IC50) correlated well with the MIC, although specific IC50 values were not provided.[2][3][4]

Experimental Protocols

The following protocols are representative of the methodologies used to assess the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism. b. Include a growth control well containing only CAMHB and a sterility control well with uninoculated CAMHB.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vivo Efficacy Assessment in a Murine Thigh Infection Model (Representative Protocol)

This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.

Materials:

  • Female ICR or Swiss Webster mice

  • Cyclophosphamide (for neutropenic models)

  • Test strain of gram-negative bacteria

  • This compound formulation for administration (e.g., oral gavage)

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia (Optional): a. To create an immunocompromised model, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day before infection).[5]

  • Infection: a. Prepare an inoculum of the test bacteria in the mid-logarithmic growth phase. b. Inject a defined concentration of the bacterial suspension (e.g., 10^5 - 10^7 CFU) into the thigh muscle of the mice.

  • Drug Administration: a. At a specified time post-infection (e.g., 2 hours), administer this compound at various dosages to different groups of mice. A control group should receive the vehicle. b. The route of administration (e.g., oral, intravenous) and dosing schedule will depend on the pharmacokinetic properties of the compound.

  • Assessment of Bacterial Burden: a. At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in a known volume of sterile PBS. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: a. Compare the bacterial load in the treated groups to the control group to determine the efficacy of this compound.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial DNA synthesis. The primary targets in gram-negative bacteria are two essential enzymes: DNA gyrase and topoisomerase IV.

Inhibition of DNA Gyrase and Topoisomerase IV
  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6][7][8]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by this compound prevents the proper segregation of replicated DNA into daughter cells.[8][9][10]

Downstream Cellular Effects

The inhibition of DNA gyrase and topoisomerase IV triggers a cascade of events that ultimately lead to bacterial cell death:

  • Inhibition of DNA Replication and Transcription: The stabilized drug-enzyme-DNA complexes act as physical roadblocks, halting the progression of replication forks and transcription machinery.[7]

  • Induction of the SOS Response: The accumulation of DNA double-strand breaks activates the bacterial SOS response, a DNA repair system. However, overwhelming DNA damage surpasses the repair capacity of the cell.[6]

  • Generation of Reactive Oxygen Species (ROS): There is evidence to suggest that fluoroquinolone-induced DNA damage can lead to the production of ROS, which further contributes to cellular damage and death.

  • Cell Filamentation and Lysis: Disruption of DNA replication and cell division processes often leads to the formation of elongated, filamentous cells, followed by eventual cell lysis.[7]

Visualizations

Mechanism of Action of this compound in Gram-Negative Bacteria

BAY_Y_3118_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm BAY_Y_3118_ext This compound Porin Porin Channel BAY_Y_3118_ext->Porin Entry BAY_Y_3118_int This compound Porin->BAY_Y_3118_int DNA_Gyrase DNA Gyrase BAY_Y_3118_int->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV BAY_Y_3118_int->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Required for Transcription Transcription DNA_Gyrase->Transcription Required for DSB Double-Strand Breaks DNA_Gyrase->DSB Leads to Topo_IV->Replication Required for (Decatenation) Topo_IV->DSB Leads to SOS SOS Response DSB->SOS Induces Cell_Death Bacterial Cell Death SOS->Cell_Death Overwhelmed leading to

Caption: Mechanism of this compound action in gram-negative bacteria.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Drug Prepare Serial Dilutions of This compound in 96-well Plate Start->Prepare_Drug Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates significant in vitro activity against a wide range of gram-negative bacteria, including challenging pathogens. Its mechanism of action, targeting DNA gyrase and topoisomerase IV, is well-established for the fluoroquinolone class. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating its in vivo efficacy against a broader panel of resistant gram-negative strains and further characterizing its pharmacokinetic and pharmacodynamic properties to optimize its clinical application.

References

(R,R)-BAY-Y 3118 and its Role in DNA Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-BAY-Y 3118 is the (R,R)-enantiomer of the synthetic chlorofluoroquinolone antibiotic BAY-Y 3118. As a member of the fluoroquinolone class, its mechanism of action is centered on the inhibition of bacterial DNA synthesis, a critical pathway for microbial survival and proliferation. This technical guide provides an in-depth exploration of the core mechanism of action, drawing upon the established understanding of fluoroquinolones, while also addressing the stereochemical nuances that likely influence the activity of the (R,R)-enantiomer. Due to a lack of publicly available data specifically for this compound, this guide leverages information on the racemic mixture of BAY-Y 3118 and the broader class of fluoroquinolones to provide a comprehensive overview. Detailed experimental protocols for key assays and visual representations of the underlying pathways are included to support further research and drug development efforts in this area.

Introduction to this compound and Fluoroquinolone Action

Fluoroquinolones are a critically important class of broad-spectrum antibiotics that exert their bactericidal effects by targeting essential enzymes involved in bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones effectively halt DNA synthesis, leading to bacterial cell death.

BAY-Y 3118 is a chlorofluoroquinolone that has demonstrated potent antimicrobial activity against a wide range of bacteria. The molecule possesses two chiral centers, leading to the existence of four stereoisomers. The focus of this guide, this compound, is one of these enantiomers. It is widely recognized in pharmacology that stereochemistry can play a pivotal role in the biological activity of a drug. For many chiral fluoroquinolones, one enantiomer often exhibits significantly greater antibacterial potency than its mirror image. For instance, levofloxacin, the (S)-enantiomer of ofloxacin, is 8 to 128 times more active than its (R)-enantiomer.[1] While specific data for the enantiomers of BAY-Y 3118 are scarce, existing information suggests that the (R,R)-enantiomer possesses weak bactericidal activity.

The Core Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

The primary molecular targets of fluoroquinolones are DNA gyrase and topoisomerase IV. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target.

2.1. DNA Gyrase Inhibition:

DNA gyrase is a unique enzyme found in bacteria that introduces negative supercoils into DNA, a process crucial for relieving the torsional stress that accumulates ahead of the replication fork. The enzyme is a tetramer composed of two GyrA and two GyrB subunits. The proposed mechanism of inhibition by fluoroquinolones involves the following steps:

  • Formation of the Enzyme-DNA Complex: DNA gyrase binds to DNA and creates a transient double-strand break.

  • Quinolone Binding: The fluoroquinolone molecule intercalates into the cleaved DNA and binds to the GyrA subunits, forming a stable ternary complex (quinolone-gyrase-DNA).

  • Inhibition of Ligase Activity: This complex physically blocks the re-ligation of the cleaved DNA strands.

  • Replication Fork Stalling: The stalled gyrase-DNA-quinolone complex acts as a physical barrier to the progression of the DNA replication fork, leading to the cessation of DNA synthesis.

2.2. Topoisomerase IV Inhibition:

Topoisomerase IV is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. It is also a tetramer, composed of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. The inhibitory mechanism is analogous to that of DNA gyrase:

  • Enzyme-DNA Interaction: Topoisomerase IV binds to and cleaves a segment of DNA.

  • Stabilization of the Cleavage Complex: The fluoroquinolone binds to the ParC subunits and the cleaved DNA, stabilizing the complex.

  • Prevention of Re-ligation: The re-ligation of the DNA strands is inhibited.

  • Inhibition of Chromosome Segregation: The inability to decatenate the daughter chromosomes prevents their segregation into daughter cells, ultimately leading to cell death.

The concentration of BAY-Y 3118 required to inhibit DNA synthesis by 50% has been shown to correlate well with its minimum inhibitory concentration (MIC).[2]

DNA_Synthesis_Inhibition_Pathway cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action cluster_inhibition Fluoroquinolone Inhibition cluster_outcome Cellular Outcome ReplicationFork Replication Fork Progression SupercoiledDNA Positive Supercoiling Ahead of Fork ReplicationFork->SupercoiledDNA DNAGyrase DNA Gyrase (GyrA/GyrB) SupercoiledDNA->DNAGyrase Relieves Torsional Strain RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA TernaryComplex Stable Ternary Complex (Gyrase-DNA-Quinolone) DNAGyrase->TernaryComplex R_R_BAY_Y_3118 This compound R_R_BAY_Y_3118->TernaryComplex Inhibition Inhibition of DNA Synthesis TernaryComplex->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath Gyrase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare Reaction Mix: - Assay Buffer - Relaxed Plasmid DNA - Test Compound (this compound) AddGyrase Add DNA Gyrase Mix->AddGyrase Incubate Incubate at 37°C AddGyrase->Incubate Stop Terminate Reaction (Add Stop Solution) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain and Visualize DNA Gel->Visualize Quantify Quantify Supercoiled vs. Relaxed DNA (Determine IC50) Visualize->Quantify TopoIV_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare Reaction Mix: - Assay Buffer - Kinetoplast DNA (kDNA) - Test Compound (this compound) AddTopoIV Add Topoisomerase IV Mix->AddTopoIV Incubate Incubate at 37°C AddTopoIV->Incubate Stop Terminate Reaction (Add Stop Solution) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain and Visualize Decatenated Minicircles Gel->Visualize Analyze Analyze Inhibition of Decatenation Visualize->Analyze

References

(R,R)-BAY-Y 3118: A Technical Overview of a Chiral Chlorofluoroquinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R,R)-BAY-Y 3118, a specific stereoisomer of the potent chlorofluoroquinolone antibiotic BAY Y 3118. While the broader compound BAY Y 3118 exhibits significant antimicrobial activity, this document focuses on the distinct chemical structure and properties of the (R,R)-enantiomer, which has been shown to possess comparatively weaker bactericidal effects.

Chemical Structure and Physicochemical Properties

This compound is a synthetic antibiotic belonging to the fluoroquinolone class. Its chemical structure is characterized by a fused ring system with chlorine, fluorine, cyclopropyl, and a chiral pyrrolopyridine substituent. The "(R,R)" designation specifies the absolute configuration at the two stereocenters within the octahydropyrrolo[3,4-b]pyridine moiety.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 8-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-((4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid[1]
Molecular Formula C₂₀H₂₁ClFN₃O₃[1]
Molecular Weight 405.85 g/mol (Free Base)[1]
CAS Number 151213-22-8
Appearance Solid powder
Solubility Soluble in DMSO

Pharmacological Properties

The pharmacological activity of fluoroquinolones is highly dependent on their stereochemistry. In the case of BAY Y 3118, the antibacterial potency predominantly resides in one enantiomer, with the (R,R) form demonstrating significantly lower activity.

Mechanism of Action

Like other fluoroquinolones, the mechanism of action of this compound involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones induce double-strand breaks in the bacterial chromosome, leading to cell death. The difference in potency between the enantiomers of BAY Y 3118 is likely due to differential binding affinity and interaction with the active sites of these target enzymes.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex Topoisomerase_IV->Replication_Fork Decatenates daughter chromosomes Topoisomerase_IV->DS_Breaks Stabilizes cleavage complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Figure 1. General mechanism of action for fluoroquinolone antibiotics.
Antimicrobial Activity

Available data indicates that this compound has weak bactericidal activity. This is in stark contrast to the potent, broad-spectrum activity reported for the racemic mixture of BAY Y 3118, which is effective against a wide range of Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Antimicrobial Activity of BAY Y 3118 (Racemic/Unspecified) against Selected Pathogens

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus0.0150.03
Streptococcus pneumoniae0.030.06
Haemophilus influenzae≤0.015≤0.015
Escherichia coli0.0150.03
Pseudomonas aeruginosa0.252
Bacteroides fragilis0.1250.5

Note: This data represents the activity of the more active form of BAY Y 3118 and is provided for comparative context. The activity of the (R,R)-enantiomer is significantly lower.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize fluoroquinolone antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.

MIC_Determination_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Dilutions Prepare serial two-fold dilutions of this compound in broth or agar Start->Prepare_Dilutions Inoculate Inoculate dilutions with standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Observe for visible growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in either Mueller-Hinton broth (for broth microdilution) or molten Mueller-Hinton agar (for agar dilution).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: The prepared dilutions of the drug are inoculated with the bacterial suspension.

  • Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric conditions (e.g., ambient air, CO₂-enriched) at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Conclusion

This compound is a specific stereoisomer of the chlorofluoroquinolone BAY Y 3118. While the racemic mixture of BAY Y 3118 is a highly potent antibacterial agent, the (R,R)-enantiomer exhibits significantly weaker bactericidal activity. This highlights the critical role of stereochemistry in the pharmacological effects of this class of antibiotics. Further research focusing on the (S,S)-enantiomer would be necessary to fully elucidate the therapeutic potential of the BAY Y 3118 compound. This technical guide provides a foundational understanding of the chemical and pharmacological properties of the (R,R)-enantiomer for researchers and professionals in the field of drug development.

References

(R,R)-BAY-Y 3118: An In-Depth Technical Guide on Enantiomer-Specific Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific literature on the chlorofluoroquinolone antibiotic BAY-Y 3118, with a specific focus on the enantiomer-specific activity of its (R,R) stereoisomer. While BAY-Y 3118 is well-documented as a potent, broad-spectrum antibacterial agent, publicly available data on the specific activities of its individual enantiomers are limited. This document summarizes the known antibacterial profile of BAY-Y 3118, presents the available data for the (R,R)-enantiomer, and details the established mechanism of action for quinolone antibiotics. The guide also highlights the significant gaps in the current understanding of the stereoselective pharmacology of this compound, offering a potential avenue for future research and development.

Introduction

BAY-Y 3118 is a synthetic chlorofluoroquinolone antibiotic developed by Bayer. Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. The molecule possesses two stereogenic centers, leading to the existence of enantiomeric pairs. This guide focuses on the (R,R)-enantiomer of BAY-Y 3118 and its specific biological activities as reported in the scientific and technical literature.

Enantiomer-Specific Antibacterial Activity

The majority of published studies on BAY-Y 3118 evaluate the compound without specifying its stereochemistry, suggesting that either the racemate or the more active enantiomer was used. However, the existence and distinct activity of the (R,R)-enantiomer have been noted.

(R,R)-BAY-Y 3118

Limited data is available for the (R,R)-enantiomer of BAY-Y 3118. A commercially available source describes its bactericidal activity as "weak"[1]. This suggests that the antibacterial potency of BAY-Y 3118 is stereoselective, with the (S,S)-enantiomer likely being the more active component against bacteria.

Table 1: Reported Bactericidal Activity of this compound

Bacterial SpeciesReported Activity Range (log 1/C)
Escherichia coli5.65 - 7.47
Pseudomonas aeruginosa5.65 - 7.47
Staphylococcus aureus5.65 - 7.47
Enterococcus faecalis5.65 - 7.47
Data sourced from MedChemExpress product information[1]. The unit 'C' is not explicitly defined but is likely related to the concentration required for a bactericidal effect.
BAY-Y 3118 (Stereochemistry Unspecified)

In contrast to its (R,R)-enantiomer, BAY-Y 3118 (presumably the more active form or the racemate) demonstrates potent and broad-spectrum antibacterial activity. It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes[2][3][4][5].

Table 2: In Vitro Activity of BAY-Y 3118 Against Various Bacterial Species (MIC90)

Bacterial Species/GroupMIC90 (mg/L)Reference(s)
Enterobacteriaceae≤0.12[2]
Serratia spp.1[2]
Pseudomonas aeruginosa0.5[2]
Staphylococcus aureus0.03[2]
Streptococcus pneumoniae0.03[2]
Haemophilus influenzae≤0.015[2]
Moraxella catarrhalis≤0.015[2]
Bacteroides fragilis0.06[2]
Listeria monocytogenes0.25[6]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action for BAY-Y 3118, as a member of the quinolone class, is the inhibition of bacterial DNA synthesis[7][8]. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of many quinolones.

  • DNA Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. It is the main target for many quinolones in Gram-positive bacteria.

The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Diagram: Quinolone Mechanism of Action

Quinolone_Mechanism cluster_bacterium Bacterial Cell B_DNA Bacterial Chromosomal DNA DNA_Gyrase DNA Gyrase B_DNA->DNA_Gyrase Supercoiling Topo_IV Topoisomerase IV B_DNA->Topo_IV Decatenation Replication DNA Replication & Transcription DNA_Gyrase->Replication DS_Breaks Double-Strand DNA Breaks Cell_Division Cell Division Topo_IV->Cell_Division Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death BAY_Y_3118 This compound (or active enantiomer) BAY_Y_3118->DNA_Gyrase Inhibition BAY_Y_3118->Topo_IV Inhibition

Caption: Mechanism of action of BAY-Y 3118 via inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not available in the cited literature, standard methodologies for assessing the in vitro activity of antibacterial agents are well-established.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in Table 2 were likely determined using standardized broth microdilution or agar dilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination (Agar Dilution Method)

MIC_Workflow Start Prepare serial dilutions of BAY-Y 3118 Incorporate Incorporate dilutions into molten agar Start->Incorporate Pour Pour agar into petri dishes and allow to solidify Incorporate->Pour Inoculate Inoculate agar plates with bacterial suspension Pour->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Prepare_Inoculum->Inoculate Incubate Incubate plates at 35-37°C for 18-24 hours Inoculate->Incubate Read Read plates to determine the lowest concentration with no visible bacterial growth (MIC) Incubate->Read

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Discussion and Future Directions

The available data strongly indicate that the antibacterial activity of BAY-Y 3118 is stereoselective. The "weak" activity reported for the (R,R)-enantiomer suggests that the (S,S)-enantiomer is the primary contributor to the potent, broad-spectrum efficacy of the racemate. However, a significant knowledge gap exists, as no studies directly comparing the in vitro and in vivo activities of the purified enantiomers have been identified in the public domain.

For drug development professionals, this presents several key considerations and opportunities:

  • Chiral Synthesis and Resolution: The development of a stereospecific synthesis or an efficient chiral resolution method for BAY-Y 3118 would be essential for producing the pure, more active (presumably S,S) enantiomer. This could lead to a more potent drug with a potentially improved therapeutic index and reduced off-target effects.

  • Alternative Activities of the (R,R)-enantiomer: While its antibacterial activity is weak, the (R,R)-enantiomer may possess other, as-yet-undiscovered pharmacological activities. Screening this enantiomer against other biological targets could reveal novel therapeutic applications. The initial user query's potential, though unconfirmed, association with non-nucleoside reverse transcriptase inhibitors suggests that exploring antiviral or other enzyme inhibitory activities could be a fruitful area of investigation.

  • Pharmacokinetic and Pharmacodynamic Studies: A comparative analysis of the pharmacokinetic and pharmacodynamic properties of the individual enantiomers is warranted. Differences in absorption, distribution, metabolism, and excretion could have significant clinical implications.

Conclusion

This compound is the less active enantiomer of the potent chlorofluoroquinolone antibiotic BAY-Y 3118. The pronounced difference in antibacterial potency between what is reported for the racemate/active form and the "weak" activity of the (R,R)-enantiomer underscores the importance of stereochemistry in the biological activity of this compound. While the mechanism of action for the quinolone class is well-understood, a detailed, comparative characterization of the BAY-Y 3118 enantiomers is conspicuously absent from the scientific literature. Further research into the synthesis, separation, and comprehensive biological evaluation of the individual enantiomers is necessary to fully elucidate their therapeutic potential and to explore possible alternative pharmacological roles for the less active (R,R)-enantiomer.

References

(R,R)-BAY-Y 3118: A Technical Guide on its Bactericidal vs. Bacteriostatic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-BAY-Y 3118, a chlorofluoroquinolone, demonstrates potent antimicrobial activity against a broad spectrum of bacteria. This technical guide provides an in-depth analysis of its bactericidal versus bacteriostatic properties, supported by available quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action. While direct minimum bactericidal concentration (MBC) data for this compound is limited in publicly available literature, numerous studies qualitatively describe the compound as "rapidly bactericidal" in vitro against various pathogens, including Listeria monocytogenes.[1][2] This guide synthesizes the available information to provide a comprehensive overview for research and drug development purposes.

Introduction

This compound is the R-enantiomer of the fluoroquinolone antibiotic BAY-Y 3118.[3] Fluoroquinolones are a class of antibiotics known for their concentration-dependent bactericidal activity, which they achieve by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This inhibition leads to double-strand DNA breaks, ultimately causing bacterial cell death.[4] The distinction between bactericidal (killing) and bacteriostatic (inhibiting growth) activity is crucial in clinical settings, particularly for treating infections in immunocompromised patients. An antibiotic is generally considered bactericidal if the ratio of its minimum bactericidal concentration (MBC) to its minimum inhibitory concentration (MIC) is ≤ 4.[6]

Quantitative Antimicrobial Activity

The in-vitro potency of this compound has been evaluated against a wide range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: In-vitro Activity of this compound against Gram-Positive Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus0.061
Streptococcus pneumoniae0.061
Enterococcus faecalis0.061
Listeria monocytogenes0.062 - 0.25-

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources.[1][2]

Table 2: In-vitro Activity of this compound against Gram-Negative Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae≤0.015≤0.015
Moraxella catarrhalis≤0.015≤0.015
Escherichia coli0.030.25
Pseudomonas aeruginosa0.58
Acinetobacter baumannii0.032
Xanthomonas maltophilia0.250.5

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources.[1]

Table 3: In-vitro Activity of this compound against Anaerobic Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Anaerobes (general)0.120.25
Bacteroides fragilis group-2 (breakpoint)

Data compiled from multiple sources.[1][7]

Experimental Protocols

The determination of bactericidal versus bacteriostatic activity relies on specific in-vitro assays. The following are detailed methodologies for the key experiments used to characterize compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using broth microdilution or agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Protocol: MBC Determination

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well of the microtiter plate that shows no visible growth.

  • Subculturing: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Reading Results: The number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity over time.

Protocol: Time-Kill Curve Analysis

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antimicrobial Agent: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Signaling Pathways

As a fluoroquinolone, this compound's primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination.

  • In Gram-negative bacteria, the primary target is DNA gyrase.

  • In Gram-positive bacteria, the primary target is topoisomerase IV.

Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in the accumulation of double-strand DNA breaks.[4] This DNA damage triggers the bacterial SOS response, a complex signaling pathway involved in DNA repair and mutagenesis.[8][9][10]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Bactericidal vs. Bacteriostatic Determination prep Prepare Serial Dilutions of this compound inoc Inoculate with Standardized Bacterial Suspension prep->inoc incubate_mic Incubate for 16-20 hours inoc->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from wells with no growth read_mic->subculture For MBC time_kill_setup Expose log-phase bacteria to different MIC multiples read_mic->time_kill_setup For Time-Kill incubate_mbc Incubate agar plates for 18-24 hours subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc sampling Sample at various time points (0-24h) time_kill_setup->sampling plate_count Perform viable plate counts sampling->plate_count plot_curve Plot log10 CFU/mL vs. Time plate_count->plot_curve analyze_curve Analyze for ≥3-log10 reduction plot_curve->analyze_curve

Caption: Workflow for determining MIC, MBC, and time-kill kinetics.

G cluster_moa Mechanism of Action of this compound bay This compound gyrase DNA Gyrase (Gram-negative target) bay->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive target) bay->topoIV Inhibits cleavage_complex Stabilized Enzyme-DNA Cleavage Complex gyrase->cleavage_complex Forms topoIV->cleavage_complex Forms ds_breaks Double-Strand DNA Breaks cleavage_complex->ds_breaks replication_block Replication Fork Arrest cleavage_complex->replication_block cell_death Bacterial Cell Death ds_breaks->cell_death replication_block->cell_death

Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound.

G cluster_sos Induction of the Bacterial SOS Response by this compound ds_breaks Double-Strand DNA Breaks (induced by BAY-Y 3118) ssDNA Single-Stranded DNA (ssDNA) Accumulation ds_breaks->ssDNA recA RecA Protein Activation ssDNA->recA lexA_cleavage LexA Autocleavage recA->lexA_cleavage Induces lexA LexA Repressor sos_genes SOS Gene Expression (e.g., uvrA, dinB, umuDC) lexA->sos_genes Represses lexA_cleavage->sos_genes De-repression dna_repair Error-Prone DNA Repair sos_genes->dna_repair mutagenesis Increased Mutagenesis dna_repair->mutagenesis

Caption: The SOS response pathway triggered by DNA damage.

Conclusion

This compound is a potent fluoroquinolone with significant in-vitro activity against a broad range of clinically relevant bacteria. While quantitative MBC data is scarce, the available literature consistently describes its action as bactericidal. The primary mechanism involves the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage and the induction of the SOS response, ultimately resulting in bacterial cell death. Further studies providing specific MBC values and time-kill kinetics against a wider array of organisms would be beneficial for a more comprehensive quantitative understanding of its bactericidal properties. This information is critical for guiding its potential development and clinical application.

References

(R,R)-BAY-Y 3118: A Technical Guide to its Microbiological Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-BAY-Y 3118, a chlorofluoroquinolone, has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including Gram-positive, Gram-negative, and anaerobic species. As a member of the fluoroquinolone class, its mechanism of action involves the inhibition of essential bacterial enzymes, leading to the disruption of DNA synthesis and ultimately cell death. This technical guide provides an in-depth overview of the research applications of this compound in microbiology, focusing on its mechanism of action, antimicrobial spectrum, and the cellular responses it elicits. The information is presented to aid researchers and drug development professionals in understanding and exploring the potential of this compound.

Mechanism of Action: Inhibition of DNA Synthesis

This compound, like other fluoroquinolones, targets two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process crucial for the initiation of DNA replication.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating (unlinking) daughter chromosomes following replication.

This compound binds to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to an accumulation of double-strand DNA breaks.[3] The concentration of this compound required to inhibit DNA synthesis by 50% has been shown to correlate well with its minimum inhibitory concentration (MIC).[4] The bactericidal nature of this compound is a direct result of this irreversible DNA damage.

Signaling Pathway: The Bacterial SOS Response

The DNA damage induced by this compound triggers a complex signaling cascade known as the SOS response.[5][6][7][8][9] This is a global response to DNA damage in bacteria that involves the regulation of numerous genes to promote DNA repair and cell survival.

The key players in this pathway are the RecA and LexA proteins.[5][9] In the absence of DNA damage, the LexA protein acts as a repressor, binding to the operator sequences (SOS boxes) of various genes involved in DNA repair. When DNA damage occurs, single-stranded DNA (ssDNA) regions are generated, which are bound by the RecA protein, forming a RecA-ssDNA nucleofilament. This complex activates the autoproteolytic cleavage of the LexA repressor, leading to the derepression of the SOS genes. The subsequent expression of these genes results in the synthesis of proteins involved in DNA repair, recombination, and, in some cases, mutagenesis.

SOS_Response_Pathway cluster_0 Bacterial Cell BAY_Y_3118 This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV BAY_Y_3118->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on DS_Breaks Double-Strand DNA Breaks DNA->DS_Breaks Damage ssDNA ssDNA DS_Breaks->ssDNA Generates Cell_Death Cell Death DS_Breaks->Cell_Death Leads to RecA RecA RecA_ssDNA RecA-ssDNA Complex RecA->RecA_ssDNA ssDNA->RecA_ssDNA Forms complex with RecA LexA_active LexA (Active Repressor) RecA_ssDNA->LexA_active Activates cleavage of LexA_inactive LexA (Cleaved) LexA_active->LexA_inactive Cleavage SOS_Genes SOS Genes LexA_active->SOS_Genes Represses Repair_Proteins DNA Repair Proteins SOS_Genes->Repair_Proteins Expression Repair_Proteins->DS_Breaks Repair Cell_Survival Cell Survival / Mutagenesis Repair_Proteins->Cell_Survival

Figure 1: The bacterial SOS response pathway induced by this compound.

Antimicrobial Spectrum: Quantitative Data

This compound exhibits potent activity against a wide array of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various bacterial species, providing a comparative view of its efficacy. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity against Gram-Positive Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus0.061[2]
Staphylococcus epidermidis≤0.0150.03[10]
Streptococcus pneumoniae0.030.03[10]
Enterococcus faecalis4-[11]
Listeria monocytogenes0.062-0.25 (range)-[12]
Table 2: In Vitro Activity against Gram-Negative Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Haemophilus influenzae≤0.015≤0.015[2]
Moraxella catarrhalis≤0.015≤0.015[2]
Escherichia coli0.030.25[2]
Klebsiella pneumoniae0.030.25[2]
Pseudomonas aeruginosa0.58[2]
Acinetobacter baumannii0.032[2]
Xanthomonas maltophilia0.250.5[2]
Table 3: In Vitro Activity against Anaerobic Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Bacteroides fragilis group0.1250.5[13]
Non-B. fragilis group0.1250.5[13]
Fusobacterium spp.0.1250.5[13]
Peptostreptococcus spp.0.1250.5[13]
Clostridium spp.0.1250.5[13]

Experimental Protocols

The determination of the antimicrobial activity of this compound has been primarily conducted using standardized broth microdilution and agar dilution methods.

Broth Microdilution Method (for aerobic and facultative anaerobic bacteria)

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow start Start prep_dilutions Prepare serial dilutions of This compound in microtiter plate start->prep_dilutions prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and record MIC (lowest concentration with no growth) incubate->read_results end End read_results->end

Figure 2: Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method (for anaerobic bacteria)

The agar dilution method is the reference method for susceptibility testing of anaerobic bacteria.[14][15]

Materials:

  • This compound stock solution

  • Wilkins-Chalgren agar or other suitable agar medium

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Steers replicator or multipoint inoculator

  • Anaerobic incubation system (e.g., anaerobic chamber or jar)

Procedure:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. The antimicrobial is added to the molten agar before it is poured into the petri dishes. A control plate with no antimicrobial is also prepared.

  • Inoculum Preparation: A suspension of the anaerobic test organism is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspension using a Steers replicator or a multipoint inoculator, which delivers a defined volume of inoculum to a specific spot on the agar surface.

  • Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 42-48 hours.

  • Interpretation: The MIC is determined as the lowest concentration of this compound that prevents the growth of the organism at the site of inoculation.

Conclusion

This compound is a potent fluoroquinolone with a broad spectrum of antibacterial activity. Its mechanism of action, centered on the inhibition of DNA gyrase and topoisomerase IV, leads to DNA damage and the induction of the bacterial SOS response. The quantitative data presented in this guide highlight its efficacy against a wide range of clinically significant bacteria. The detailed experimental protocols provide a foundation for researchers to further investigate the microbiological applications of this compound. Further research into the nuances of its interaction with bacterial topoisomerases and the downstream cellular effects could unveil new therapeutic strategies and a deeper understanding of bacterial physiology.

References

(R,R)-BAY-Y 3118: A Tool for Elucidating Quinoline Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the development of novel therapeutic agents and a deeper understanding of resistance mechanisms. Quinolones, a critical class of antibiotics, target the essential bacterial enzymes DNA gyrase and topoisomerase IV. Resistance to quinolones primarily arises from mutations in the genes encoding these enzymes—gyrA, gyrB, parC (also known as grlA), and parE (or grlB)—and through mechanisms such as active drug efflux. BAY-Y 3118 is a potent fluoroquinolone with demonstrated activity against a broad spectrum of bacteria, including strains resistant to other quinolones. This technical guide explores the use of the weakly active (R,R)-enantiomer of BAY-Y 3118 as a potential tool for studying the stereospecific aspects of quinolone resistance. While direct experimental data on the application of (R,R)-BAY-Y 3118 in resistance studies is limited, this document outlines its potential utility and provides comprehensive data on the active racemate, alongside detailed experimental protocols relevant to the study of quinolone action and resistance.

Introduction to Quinolone Action and Resistance

Quinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, two essential type II topoisomerases that modulate DNA topology.[1][2] DNA gyrase introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[3][4] Topoisomerase IV is primarily responsible for decatenating replicated chromosomes, allowing for their proper segregation into daughter cells.[3] Quinolones trap these enzymes in a covalent complex with DNA, leading to double-strand breaks and ultimately cell death.[5]

The development of resistance to quinolones is a multifactorial process. The most significant mechanism is the alteration of the drug targets through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[6] These mutations reduce the binding affinity of quinolones to the enzyme-DNA complex. Additionally, bacteria can acquire resistance through the overexpression of efflux pumps that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration.[6] Plasmid-mediated resistance mechanisms, such as the production of Qnr proteins that protect the target enzymes, also contribute to the spread of quinolone resistance.[6]

BAY-Y 3118 and the Significance of Stereochemistry

BAY-Y 3118 is a chlorofluoroquinolone with potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[7][8][9][10][11] Its chemical structure features a chiral center, leading to the existence of enantiomers. The biological activity of chiral drugs is often stereoselective, with one enantiomer (the eutomer) exhibiting significantly higher activity than the other (the distomer).[12][13][14][15] In the case of many quinolones, the (S)-enantiomer is the more potent antibacterial agent.

The (R,R)-enantiomer of BAY-Y 3118 has been reported to possess weak bactericidal activity. This characteristic makes it a potentially valuable tool for dissecting the mechanisms of quinolone resistance. A weakly active enantiomer can serve as a negative control in binding and inhibition assays to differentiate between specific, stereoselective interactions with the target enzymes and non-specific effects.[12] By comparing the effects of the potent enantiomer with its weakly active counterpart on wild-type and mutant enzymes, researchers can gain insights into the stereochemical requirements for drug binding and the impact of resistance mutations on this stereoselectivity.

Quantitative Data

The following tables summarize the available quantitative data for BAY-Y 3118 against various bacterial species. It is important to note that this data pertains to the racemic mixture of BAY-Y 3118, as specific data for the (R,R)-enantiomer is not extensively available in the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of BAY-Y 3118 against Quinolone-Susceptible and -Resistant Bacteria [16]

Bacterial StrainResistance StatusMIC (µg/mL)
Escherichia coliQuinolone-Susceptible≤ 1
Escherichia coliQuinolone-Resistant (gyrA mutation)≤ 1
Quinolone-Resistant Clinical IsolatesVariedLess active against 46 of 121 isolates; ≥ 16 µg/mL for 3 isolates

Table 2: Comparative MIC90 Values of BAY-Y 3118 and Other Quinolones [8][17]

OrganismBAY-Y 3118 (mg/L)Ciprofloxacin (mg/L)Sparfloxacin (mg/L)
Enterobacteriaceae (most)≤ 0.12Two-fold less activeTwo-fold less active
Serratia spp.1--
Pseudomonas aeruginosa0.50.251.0
Staphylococcus aureus0.0310.06
Streptococcus pneumoniae0.03--
Bacteroides fragilis0.06--

Table 3: In Vitro Activity of BAY-Y 3118 against Various Clinical Isolates [7]

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae≤ 0.015≤ 0.015
Moraxella catarrhalis≤ 0.015≤ 0.015
Acinetobacter baumannii0.032
Xanthomonas maltophilia0.250.5
Gram-positive cocci0.061
Anaerobes0.120.25
Enterobacteriaceae0.030.25
Pseudomonas aeruginosa0.58

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of quinolone resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Bacterial isolates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound and/or other quinolones

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the quinolone in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the quinolone in MHB in the wells of a 96-well plate.

  • Prepare an inoculum of the test bacteria equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • This compound and/or other quinolones

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

  • Analyze the DNA products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Assay[1][2][18][19][20]

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA)

  • Decatenation buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 100 mM potassium glutamate, 1 mM DTT, 1 mM ATP)

  • This compound and/or other quinolones

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Prepare reaction mixtures containing decatenation buffer, kDNA, and a range of concentrations of the test compound.

  • Start the reaction by adding purified topoisomerase IV.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction with a stop buffer.

  • Separate the reaction products on an agarose gel.

  • Stain the gel and visualize the DNA. Inhibition is indicated by the persistence of the high-molecular-weight kDNA network at the top of the gel, while the decatenated minicircles migrate further into the gel in the control.

  • Calculate the IC50 value based on the densitometric analysis of the decatenated DNA bands.

DNA Synthesis Inhibition Assay[5][21][22]

This assay measures the effect of quinolones on bacterial DNA replication.

Materials:

  • Bacterial culture

  • Growth medium

  • Radiolabeled DNA precursor (e.g., [3H]thymidine)

  • This compound and/or other quinolones

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Add the test compound at various concentrations.

  • At different time points, add the radiolabeled DNA precursor to the cultures.

  • After a short incubation period, stop the incorporation by adding cold TCA.

  • Collect the precipitated DNA on filters and wash thoroughly.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Inhibition of DNA synthesis is determined by the reduction in the incorporation of the radiolabeled precursor compared to an untreated control.

Visualizations

The following diagrams illustrate key concepts related to quinolone action and resistance.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone (e.g., BAY-Y 3118) Porin Porin Channel Quinolone->Porin Entry Cleaved_Complex Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->Cleaved_Complex DNA_Gyrase DNA Gyrase (GyrA/GyrB) Porin->DNA_Gyrase Topo_IV Topoisomerase IV (ParC/ParE) Porin->Topo_IV DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DNA_Gyrase->Cleaved_Complex Topo_IV->DNA Decatenation Topo_IV->Cleaved_Complex DSB Double-Strand Breaks Cleaved_Complex->DSB Stabilization Cell_Death Cell Death DSB->Cell_Death Leads to Quinolone_Resistance_Mechanisms cluster_target Target Site Mutations cluster_efflux Reduced Accumulation cluster_plasmid Plasmid-Mediated Resistance Quinolone Quinolone GyrA_mut gyrA mutation ParC_mut parC mutation Efflux_pump Efflux Pump Overexpression Qnr Qnr Proteins Reduced_Binding Reduced Drug Binding GyrA_mut->Reduced_Binding ParC_mut->Reduced_Binding Reduced_Conc Reduced Intracellular Concentration Efflux_pump->Reduced_Conc Target_Protection Target Protection Qnr->Target_Protection Resistance Quinolone Resistance Reduced_Binding->Resistance Reduced_Conc->Resistance Target_Protection->Resistance Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_Enzyme Purify Enzyme (Gyrase or Topo IV) Incubate Incubate Enzyme, DNA, and Compound Purify_Enzyme->Incubate Prepare_Substrate Prepare DNA Substrate (Relaxed Plasmid or kDNA) Prepare_Substrate->Incubate Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Quantify Quantify Band Intensity Electrophoresis->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

References

Methodological & Application

Application Notes and Protocols for (R,R)-BAY-Y 3118 In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the in vitro susceptibility of bacterial strains to (R,R)-BAY-Y 3118, a chlorofluoroquinolone antimicrobial agent. The protocols are intended for researchers, scientists, and drug development professionals working on the evaluation of new antimicrobial agents.

Introduction

This compound is a fluoroquinolone antibiotic with potent activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms. It has shown significant efficacy against members of the Enterobacteriaceae family, Staphylococcus spp., Streptococcus pneumoniae, and anaerobic bacteria.[1][2][3] The determination of its in vitro activity is crucial for understanding its potential clinical applications and for monitoring the development of resistance. The most common methods for in vitro susceptibility testing of this compound are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation

The following table summarizes the in vitro activity of BAY Y 3118 against a variety of clinically relevant bacterial species, as determined by MIC measurements. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Haemophilus influenzae≤0.015≤0.015[2]
Moraxella catarrhalis≤0.015≤0.015[2]
Acinetobacter baumannii0.032[2]
Xanthomonas maltophilia0.250.5[2]
Gram-positive cocci0.061[2]
Anaerobes0.120.25[2]
Enterobacteriaceae0.030.25[2]
Pseudomonas aeruginosa0.58[2]
Staphylococcus aureus-0.03[1]
Streptococcus pneumoniae-0.03[1]
Bacteroides fragilis-0.06[1]
Listeria monocytogenes0.062-0.25-[4]

Experimental Protocols

Broth Microdilution Method

This method is used to determine the MIC of this compound in a liquid growth medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher. The choice of solvent will depend on the solubility of the compound.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 128 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results: Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure turbidity.

Agar Dilution Method

This method is particularly useful for testing a large number of isolates simultaneously.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution as described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of this compound. Add the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. Also, prepare a growth control plate without any antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, spot-inoculate the surface of the agar plates with the standardized bacterial suspensions. Each spot should contain approximately 1-2 x 10^4 CFU.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualization

In_Vitro_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution prep_compound Prepare this compound Stock Solution broth_dilute Serial Dilution in 96-well Plate prep_compound->broth_dilute agar_plates Prepare Antibiotic- Containing Agar Plates prep_compound->agar_plates prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) broth_inoculate Inoculate Wells prep_inoculum->broth_inoculate agar_inoculate Spot Inoculate Plates prep_inoculum->agar_inoculate broth_dilute->broth_inoculate broth_incubate Incubate (18-24h, 35°C) broth_inoculate->broth_incubate broth_read Determine MIC (Visual/Reader) broth_incubate->broth_read agar_plates->agar_inoculate agar_incubate Incubate (18-24h, 35°C) agar_inoculate->agar_incubate agar_read Determine MIC (Visual Inspection) agar_incubate->agar_read

Caption: Workflow for in vitro susceptibility testing of this compound.

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for (R,R)-BAY-Y 3118

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R,R)-BAY-Y 3118, also known as BAY-Y 3118, is a potent chlorofluoroquinolone antimicrobial agent with a broad spectrum of activity against a variety of pathogenic bacteria.[1][2] It exhibits significant efficacy against gram-positive, gram-negative, and anaerobic microorganisms.[1][3] The mechanism of action of quinolones like this compound involves the inhibition of bacterial DNA synthesis, which correlates well with its minimum inhibitory concentration (MIC).[4] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, along with a summary of its in vitro activity and a visual representation of its mechanism of action.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentrations for 50% (MIC50) and 90% (MIC90) of strains tested, providing a comprehensive overview of the in vitro potency of this compound against a wide range of clinical isolates.

Table 1: MIC50 and MIC90 of this compound Against Various Bacterial Species

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae≤0.015≤0.015
Moraxella catarrhalis≤0.015≤0.015
Acinetobacter baumannii0.032
Xanthomonas maltophilia0.250.5
Gram-Positive Cocci0.061
Anaerobes0.120.25
Enterobacteriaceae0.030.25
Pseudomonas aeruginosa0.58
Staphylococcus aureus0.030.03
Streptococcus pneumoniae0.030.03
Bacteroides fragilisNot Reported0.06
Listeria monocytogenes0.062 - 0.25Not Reported

Data compiled from multiple sources.[1][2][5][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound in a 96-well microtiter plate format, a standard method for antimicrobial susceptibility testing.[7][8][9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline (0.85% w/v) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 1°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration of 10x the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL. The final concentration in the wells after inoculation will be approximately 5 x 10^5 CFU/mL.[10]

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • In the first column, add 100 µL of the this compound stock solution to the first well (A1).

    • Perform a two-fold serial dilution by transferring 100 µL from well A1 to well B1, mixing thoroughly, and continuing this process down the column to the desired final concentration. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.

    • Leave one column as a positive control (broth and inoculum, no drug) and one column as a negative control (broth only).

  • Inoculation:

    • Using a multichannel pipette, add 10 µL of the prepared bacterial inoculum to each well, except for the negative control wells.

  • Incubation:

    • Cover the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[8]

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Drug in 96-Well Plate prep_drug->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell drug This compound entry Cell Entry drug->entry dna_gyrase DNA Gyrase (Topoisomerase II) entry->dna_gyrase topoisomerase_iv Topoisomerase IV entry->topoisomerase_iv inhibition Inhibition dna_gyrase->inhibition topoisomerase_iv->inhibition replication_fork Replication Fork dna_synthesis DNA Replication & Chromosome Segregation dna_synthesis->replication_fork cell_death Bacterial Cell Death dna_synthesis->cell_death Leads to inhibition->dna_synthesis

Caption: Mechanism of action of this compound on bacterial DNA synthesis.

References

Application Notes and Protocols: Broth Microdilution Method for (R,R)-BAY-Y 3118

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established principles of antifungal susceptibility testing, primarily guided by the Clinical and Laboratory Standards Institute (CLSI) documents.[1][2][3][4][5] At the time of this writing, publically available data on the specific antifungal activity of (R,R)-BAY-Y 3118 is limited; the compound is more frequently documented as a quinolone antibacterial agent.[6][7][8][9][10][11][12][13][14] Therefore, this document serves as a general guideline for researchers intending to investigate the potential antifungal properties of this compound using the broth microdilution method.

Introduction

The broth microdilution method is a standardized and widely used technique for determining the in vitro susceptibility of fungi to antimicrobial agents.[1][3][15] This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] These application notes provide a detailed protocol for utilizing the broth microdilution assay to evaluate the potential antifungal activity of this compound against various fungal isolates.

Data Presentation

The results of the broth microdilution assay for this compound should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: In Vitro Antifungal Activity of this compound against various fungal species.

Fungal SpeciesStrain IDThis compound MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900280.125 - >64832
Candida glabrataATCC 900300.25 - >6416>64
Aspergillus fumigatusATCC 2043050.06 - 1628
Cryptococcus neoformansATCC 901120.125 - 32416

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

This section details the step-by-step methodology for performing the broth microdilution susceptibility test for this compound. The protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[1][5]

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Vortex mixer

  • Pipettes and sterile tips

  • Incubator

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 1280 µg/mL.

  • Further dilute this stock solution in RPMI 1640 medium to create a working solution for serial dilutions.

Inoculum Preparation

For Yeasts (e.g., Candida spp., Cryptococcus spp.):

  • Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

For Filamentous Fungi (e.g., Aspergillus spp.):

  • Grow the mold on PDA plates at 35°C for 7 days to encourage sporulation.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard and then dilute it 1:50 in RPMI 1640 medium to obtain a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

Microdilution Plate Preparation and Inoculation
  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the highest concentration of this compound working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 should serve as the growth control (inoculum without drug), and well 12 as the sterility control (medium only).

  • Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum. This will bring the final volume in each well to 200 µL and halve the drug concentration.

Incubation
  • Yeasts: Incubate the plates at 35°C for 24-48 hours.

  • Filamentous Fungi: Incubate the plates at 35°C for 48-72 hours.

Reading the MIC

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. The endpoint can be determined visually or with a spectrophotometer by reading the absorbance at 490 nm.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading drug_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate drug_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_reading Read MIC Endpoint incubation->mic_reading data_analysis Data Analysis & MIC Determination mic_reading->data_analysis Analyze Data

Caption: Workflow for Broth Microdilution Susceptibility Testing.

References

Application Note and Protocol for the Preparation of (R,R)-BAY-Y 3118 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,R)-BAY-Y 3118 is the R-enantiomer of the chlorofluoroquinolone antibiotic BAY-Y 3118. While BAY-Y 3118 exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Listeria monocytogenes[1][2], this compound is reported to show weaker bactericidal activity[3]. The preparation of an accurate and stable stock solution is crucial for reliable and reproducible experimental results in pharmacological and microbiological studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for organic molecules. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.

Physicochemical Data and Storage Recommendations

The following table summarizes the key quantitative data for this compound and its stock solution in DMSO.

ParameterValueReference
Molecular Formula C₂₀H₂₁ClFN₃O₃[4]
Molecular Weight 405.85 g/mol [4]
Solubility in DMSO ≥ 125 mg/mL (≥ 308.00 mM)[3]
Appearance Crystalline solidN/A
Storage of Powder -20°C for 3 years, 4°C for 2 years[5]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[3][5]

Note: It is strongly recommended to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product[3][5]. Avoid repeated freeze-thaw cycles of the stock solution[6].

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Calculations should be adjusted accordingly for different desired concentrations.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • (Optional) Sonicator or water bath

Safety Precautions:

  • Perform all steps in a chemical fume hood or a well-ventilated area.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. DMSO can facilitate the absorption of substances through the skin[7].

Procedure:

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 4.06 mg of this compound powder and transfer it to the tube.

  • Adding DMSO:

    • Using a sterile pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder. This will result in a final concentration of 10 mM.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • If dissolution is difficult, gentle warming (up to 60°C) and/or sonication can be used to aid the process[5].

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[3][5].

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh 4.06 mg of This compound add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex and/or Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store use 6. Thaw and Dilute for Working Solution store->use For Experiment G quinolone This compound (Quinolone) complex DNA-Gyrase/Topoisomerase IV Complex quinolone->complex Inhibits dna_replication DNA Replication & Transcription Blocked complex->dna_replication Leads to cell_death Bacterial Cell Death dna_replication->cell_death Results in

References

Application Notes and Protocols for (R,R)-BAY-Y 3118: Addressing its Role in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Initial investigations into the utility of (R,R)-BAY-Y 3118 as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for anti-HIV research have not yielded supporting evidence in publicly available scientific literature. Extensive searches have consistently characterized BAY Y 3118 and its enantiomers as potent chlorofluoroquinolone antibiotics with a mechanism of action targeting bacterial enzymes. While some quinoline derivatives have been explored as potential NNRTIs, this is a distinct area of research from the established activity of BAY Y 3118.[1][2][3]

Therefore, these application notes and protocols are based on the well-documented antibacterial properties of BAY Y 3118. The information provided is intended to guide researchers in utilizing this compound in the context of its established bactericidal and antimicrobial activities.

Introduction to BAY Y 3118

BAY Y 3118 is a synthetic chlorofluoroquinolone, a class of broad-spectrum antibiotics.[4][5] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[4][5][6][7] The (R,R)-enantiomer, this compound, is also noted for its bactericidal properties, albeit sometimes described as weaker than the racemate.[8] Quinolones are crucial in treating various bacterial infections, and understanding the activity of compounds like BAY Y 3118 is vital for microbiology and drug development.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action for quinolone antibiotics, including BAY Y 3118, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and the bacterial DNA, BAY Y 3118 traps them in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks. This irreversible damage to the bacterial chromosome ultimately results in cell death.

G cluster_quinolone_action Mechanism of Quinolone Action BAY_Y_3118 This compound DNA_Gyrase Bacterial DNA Gyrase BAY_Y_3118->DNA_Gyrase Topo_IV Bacterial Topoisomerase IV BAY_Y_3118->Topo_IV DS_Breaks Double-Strand DNA Breaks BAY_Y_3118->DS_Breaks Induces DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DS_Breaks->Cell_Death

Mechanism of this compound Action.

Quantitative Data: Antimicrobial Activity

The potency of BAY Y 3118 has been quantified against a variety of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Haemophilus influenzae≤0.015≤0.015[4]
Moraxella catarrhalis≤0.015≤0.015[4]
Acinetobacter baumannii0.032[4]
Xanthomonas maltophilia0.250.5[4]
Gram-positive cocci0.061[4]
Anaerobes0.120.25[4]
Listeria monocytogenes0.062 - 0.25-[9]
Bacteroides fragilis-0.06[5]

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols: Cell-Based Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile)

  • Target bacterial strain(s)

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to a working concentration that is 100-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the target bacterium.

    • Inoculate the colonies into a tube containing sterile saline or CAMHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

G cluster_mic_workflow MIC Assay Experimental Workflow A Prepare this compound Stock Solution C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually Determine MIC (Lowest concentration with no growth) E->F

References

Application Notes and Protocols for In Vivo Efficacy Studies of (R,R)-BAY-Y 3118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo efficacy of (R,R)-BAY-Y 3118, a quinolone derivative, in various animal models of bacterial infection. The accompanying protocols offer detailed methodologies for replicating key experiments.

I. Summary of In Vivo Efficacy

This compound, also known as BAY Y 3118, has demonstrated significant in vivo bactericidal activity, particularly against Gram-positive bacteria such as Listeria monocytogenes. Studies in murine models have shown its effectiveness in both immunocompetent and immunocompromised animals.

Quantitative Data from Murine Listeriosis Models

The following tables summarize the key quantitative findings from in vivo studies of this compound in mice infected with Listeria monocytogenes.

Table 1: Efficacy of this compound in Immunocompetent Mice [1]

Treatment GroupDosage RegimenOutcome
This compound4 mg every 12 hRapid cure of infected mice.
This compound2 mg every 12 hGreater initial reduction in listerial counts in organs compared to ampicillin.
Ampicillin2 mg every 12 hLess initial reduction in listerial counts compared to this compound.

Table 2: Efficacy of this compound in Chronically Infected Nude Mice [1]

Treatment GroupOutcomeObservation Post-Therapy
This compoundComplete elimination of L. monocytogenes from livers and spleens.Some bacteria reappeared after cessation of therapy.

II. Experimental Protocols

This section details the methodologies for the in vivo efficacy studies of this compound in murine models of listeriosis.

Protocol 1: Acute Listeriosis Model in Immunocompetent Mice

Objective: To evaluate the efficacy of this compound in an acute Listeria monocytogenes infection in immunocompetent mice.

Materials:

  • Female immunocompetent mice

  • Listeria monocytogenes strain

  • This compound

  • Ampicillin (for comparison)

  • Sterile saline

  • Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)

  • Syringes and needles for injection and gavage

  • Homogenizer

Procedure:

  • Infection: Infect mice intravenously with a sublethal dose of Listeria monocytogenes.

  • Treatment Initiation: Begin treatment with this compound or ampicillin at a specified time post-infection. Administer the compounds, for example, every 12 hours.

  • Organ Homogenization: At selected time points, euthanize a subset of mice from each treatment group. Aseptically remove the spleens and livers.

  • Bacterial Load Quantification: Homogenize the organs in sterile saline. Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per organ.

  • Cytokine Analysis: Collect blood samples to measure serum levels of interleukin-6 and gamma interferon.[1]

Protocol 2: Chronic Listeriosis Model in Nude Mice

Objective: To assess the ability of this compound to eradicate Listeria monocytogenes in a chronic infection model in immunocompromised mice.

Materials:

  • Female nude mice

  • Listeria monocytogenes strain

  • This compound

  • All other materials as listed in Protocol 1.

Procedure:

  • Infection: Establish a chronic infection in nude mice by intravenous injection of Listeria monocytogenes.

  • Treatment: After the chronic phase of the infection is established, initiate treatment with this compound.

  • Endpoint Analysis: At the end of the treatment period, determine the bacterial load in the livers and spleens as described in Protocol 1.

  • Relapse Monitoring: A subset of treated mice can be monitored after the cessation of therapy to assess for bacterial reappearance.[1]

III. Visualizations

The following diagrams illustrate the experimental workflow for the described in vivo studies.

experimental_workflow_acute cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Infection Infect Immunocompetent Mice with L. monocytogenes Group_Allocation Allocate Mice into Treatment Groups Infection->Group_Allocation Treatment_BAY Administer this compound (e.g., 2 or 4 mg every 12h) Group_Allocation->Treatment_BAY Treatment_Control Administer Control (e.g., Ampicillin or Vehicle) Group_Allocation->Treatment_Control Euthanasia Euthanize Mice at Specific Timepoints Treatment_BAY->Euthanasia Treatment_Control->Euthanasia Organ_Harvest Harvest Spleen and Liver Euthanasia->Organ_Harvest Cytokine_Assay Measure Serum Cytokines (IL-6, IFN-γ) Euthanasia->Cytokine_Assay CFU_Count Determine Bacterial Load (CFU) Organ_Harvest->CFU_Count

Caption: Experimental workflow for the acute listeriosis model.

experimental_workflow_chronic cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Infection Establish Chronic Infection in Nude Mice Treatment Administer this compound Infection->Treatment Endpoint_Analysis Determine Bacterial Load in Liver and Spleen Treatment->Endpoint_Analysis Relapse_Monitoring Monitor for Bacterial Reappearance Post-Therapy Treatment->Relapse_Monitoring

Caption: Experimental workflow for the chronic listeriosis model.

As this compound is a quinolone antibiotic, its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV. This direct antibacterial action does not involve modulation of host cell signaling pathways in the manner of, for example, an anti-cancer or anti-inflammatory drug. Therefore, a signaling pathway diagram is not applicable to the described in vivo efficacy studies.

References

Application Notes and Protocols for Investigating (R,R)-BAY-Y 3118 in Anaerobic Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-BAY-Y 3118 is the (R,R)-enantiomer of the potent chlorofluoroquinolone antibiotic BAY-Y 3118. While BAY-Y 3118 has demonstrated significant antimicrobial activity against a broad spectrum of anaerobic bacteria by inhibiting DNA synthesis, the specific activity of the (R,R)-enantiomer is reported to be weaker.[1][2] These application notes provide a framework for the investigation of this compound in anaerobic bacterial cultures, offering detailed protocols for susceptibility testing and cultivation. The provided data is based on published results for the parent compound BAY-Y 3118 and should be considered hypothetical for the (R,R)-enantiomer pending specific experimental validation.

Chemical Properties

PropertyValue
IUPAC Name1-cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Molecular FormulaC20H21ClFN3O3[2]
Stereoisomer(R,R)-enantiomer
Known ActivityWeak bactericidal activity[1]

Mechanism of Action (Hypothesized)

As a quinolone, this compound is hypothesized to exert its antibacterial effect through the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By binding to these enzymes, the compound would prevent the relaxation of supercoiled DNA and the separation of interlinked daughter chromosomes, respectively, leading to a cessation of DNA replication and ultimately, cell death.[3][4]

G cluster_cell Bacterial Cell RR_BAY This compound DNA_Gyrase DNA Gyrase RR_BAY->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV RR_BAY->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Cessation leads to

Caption: Hypothesized mechanism of action for this compound.

Quantitative Data: In Vitro Activity of BAY-Y 3118 Against Anaerobic Bacteria

The following tables summarize the minimum inhibitory concentrations (MICs) for the parent compound, BAY-Y 3118, against various anaerobic bacterial species. This data is provided as a reference for designing experiments with the (R,R)-enantiomer.

Table 1: MICs of BAY-Y 3118 Against Gram-Negative Anaerobes [5][6][7][8]

OrganismNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis group1150.1250.5≤0.03 - 2
Other Bacteroides spp.1160.1250.5≤0.03 - 2
Prevotella spp.300.1250.5≤0.03 - 1
Porphyromonas spp.90.1250.25≤0.03 - 0.25
Fusobacterium spp.400.060.125≤0.03 - 0.5

Table 2: MICs of BAY-Y 3118 Against Gram-Positive Anaerobes [5][6][7]

OrganismNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Clostridium perfringens-0.120.12-
Clostridium difficile-0.250.25-
Other Clostridium spp.510.251≤0.03 - >128
Peptostreptococcus spp.580.251≤0.03 - 2
Gram-positive non-spore-forming rods480.1250.25≤0.03 - 0.5

Experimental Protocols

Protocol 1: Cultivation of Anaerobic Bacteria

This protocol outlines the general procedure for cultivating anaerobic bacteria in preparation for antimicrobial susceptibility testing.

Materials:

  • Anaerobic chamber or anaerobic jar system[9]

  • Gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂)

  • Pre-reduced, anaerobically sterilized (PRAS) media (e.g., Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood)

  • Reducing agents (e.g., cysteine, sodium thioglycollate)[9]

  • Resazurin (optional, as a redox indicator)[10]

  • Sterile inoculation loops, swabs, and culture tubes

  • Bacterial strains of interest

Procedure:

  • Media Preparation: Prepare and sterilize the desired culture medium according to the manufacturer's instructions. If not using commercially prepared PRAS media, boil the medium to drive off dissolved oxygen and add a reducing agent.[10]

  • Anaerobic Environment Setup:

    • Anaerobic Chamber: Ensure the chamber is functioning correctly with the appropriate gas mixture. Place all materials, including media and bacterial cultures, inside the chamber and allow sufficient time for the atmosphere to become anaerobic.

    • Anaerobic Jar: Place inoculated plates inside the jar. Activate a gas-generating envelope or use a vacuum and replacement system to create an anaerobic environment.[9]

  • Inoculation: Within the anaerobic environment, inoculate the PRAS agar plates or broth with the bacterial strain of interest.

  • Incubation: Incubate the cultures at the optimal temperature for the specific bacterial species (typically 35-37°C) for 24-48 hours or until sufficient growth is observed.

  • Growth Confirmation: Visually inspect plates for colony formation or broth for turbidity.

G Media Prepare Pre-Reduced Media Anaerobic_Env Establish Anaerobic Environment Media->Anaerobic_Env Inoculate Inoculate Media Anaerobic_Env->Inoculate Incubate Incubate Cultures Inoculate->Incubate Confirm Confirm Growth Incubate->Confirm

Caption: Workflow for anaerobic bacterial cultivation.

Protocol 2: Agar Dilution Susceptibility Testing

This protocol details the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria, based on the approved Wadsworth agar dilution technique.[5]

Materials:

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., sterile water or broth)

  • Molten Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood

  • Sterile Petri dishes

  • Anaerobically grown bacterial cultures (prepared as in Protocol 1)

  • Inoculum replicating device

  • Anaerobic incubation system

Procedure:

  • Prepare Drug-Containing Plates:

    • Prepare serial twofold dilutions of the this compound stock solution.

    • Add a specific volume of each drug dilution to molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate.

    • Pour the agar into Petri dishes and allow them to solidify.

  • Prepare Inoculum:

    • From a fresh culture, prepare a bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Plates:

    • Using an inoculum replicating device, transfer a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry, then place the plates in an anaerobic jar or chamber.

    • Incubate at 35-37°C for 48 hours.

  • Determine MIC:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

G Prepare_Plates Prepare Drug-Infused Agar Plates Inoculate Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized Inoculum Prepare_Inoculum->Inoculate Incubate Anaerobic Incubation Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for agar dilution susceptibility testing.

Disclaimer

The quantitative data and hypothesized mechanism of action presented in these application notes are based on published literature for the parent compound, BAY-Y 3118. The activity of the (R,R)-enantiomer may differ significantly. These protocols are intended to serve as a starting point for research and should be adapted and validated for specific experimental conditions and bacterial strains.

References

Application Notes and Protocols: (R,R)-BAY-Y 3118 for Intracellular Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-BAY-Y 3118, the active R-enantiomer of the chlorofluoroquinolone BAY-Y 3118, is a potent antimicrobial agent with significant activity against a broad spectrum of bacteria, including facultative intracellular pathogens. Its ability to effectively penetrate host cells and exert bactericidal effects within the intracellular environment makes it a valuable tool for studying and combating infections caused by bacteria that can evade the host immune system by residing within cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo models of intracellular bacterial infection, with a focus on Listeria monocytogenes.

Mechanism of Action

As a fluoroquinolone, this compound's primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound leads to rapid bactericidal effects.[1][2] Its efficacy against intracellular bacteria is further enhanced by its ability to achieve high concentrations within host cells, such as polymorphonuclear leukocytes (PMNs).[3]

Data Presentation

In Vitro Susceptibility of Listeria monocytogenes

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of BAY-Y 3118 against various strains of Listeria species, demonstrating its potent in vitro activity.

Bacterial StrainMIC Range (µg/mL)
Listeria monocytogenes (various strains)0.062 - 0.25
Other Listeria spp.0.062 - 0.25
Data sourced from Nichterlein et al., 1994.[1][2]
In Vivo Efficacy of BAY-Y 3118 in a Murine Listeriosis Model

The following table presents the reduction in bacterial load in the spleens and livers of Listeria monocytogenes-infected mice after treatment with BAY-Y 3118.

Treatment GroupDose (mg/animal, every 12h)Mean log10 CFU/Spleen (Day 3)Mean log10 CFU/Liver (Day 3)
Control (PBS)-~6.5~6.0
BAY-Y 31181~4.0~3.5
BAY-Y 31182~2.5<2.0 (below detection)
BAY-Y 31184<2.0 (below detection)<2.0 (below detection)
Ampicillin2~4.5~4.0
Data adapted from Nichterlein et al., 1994.[1][2]

Experimental Protocols

Protocol 1: In Vitro Intracellular Efficacy in a Macrophage Model

This protocol describes a general method for assessing the intracellular activity of this compound against Listeria monocytogenes using a macrophage cell line (e.g., J774, RAW 264.7, or THP-1).

Materials:

  • Macrophage cell line (e.g., J774)

  • Listeria monocytogenes strain (e.g., EGD)

  • Cell culture medium (e.g., DMEM or RPMI 1640) with 10% fetal bovine serum (FBS)

  • This compound stock solution

  • Gentamicin solution

  • Sterile phosphate-buffered saline (PBS)

  • Triton X-100 solution (0.1% in sterile water)

  • Brain Heart Infusion (BHI) agar plates

  • Sterile water

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10^5 cells/well) and incubate overnight.

  • Bacterial Preparation: Culture L. monocytogenes overnight in BHI broth. The following day, subculture the bacteria in fresh BHI broth and grow to mid-log phase. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium.

  • Infection of Macrophages: Remove the culture medium from the macrophages and infect with L. monocytogenes at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage. Incubate for 1 hour to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Aspirate the infection medium and wash the cells three times with warm PBS. Add fresh culture medium containing a bactericidal concentration of gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.

  • Antibiotic Treatment: Wash the cells again with warm PBS to remove the gentamicin. Add fresh culture medium containing various concentrations of this compound (and a control with no antibiotic).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, aspirate the medium and wash the cells with PBS.

    • Lyse the macrophages with 0.1% Triton X-100 in sterile water for 5-10 minutes.

    • Perform serial dilutions of the cell lysate in sterile water or PBS.

    • Plate the dilutions on BHI agar plates and incubate overnight at 37°C.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

Protocol 2: In Vivo Efficacy in a Murine Listeriosis Model

This protocol is adapted from studies evaluating the efficacy of BAY-Y 3118 in mice infected with Listeria monocytogenes.[1][2]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Listeria monocytogenes strain (e.g., EGD)

  • This compound

  • Sterile PBS

  • BHI broth and agar

  • Tissue homogenizer

Procedure:

  • Bacterial Preparation: Prepare an inoculum of L. monocytogenes as described in Protocol 1. Dilute the bacteria in sterile PBS to the desired concentration for infection.

  • Mouse Infection: Infect mice intravenously (i.v.) via the tail vein with a sublethal dose of L. monocytogenes (e.g., 5 x 10^3 CFU per mouse).

  • Treatment:

    • Prepare solutions of this compound in sterile PBS at the desired concentrations.

    • Begin treatment at a specified time post-infection (e.g., 24 hours).

    • Administer this compound intraperitoneally (i.p.) or orally (p.o.) at the desired dosage (e.g., 1, 2, or 4 mg per animal) every 12 hours for a specified duration (e.g., 3 days). A control group should receive PBS only.

  • Assessment of Bacterial Load:

    • At predetermined time points (e.g., 1, 3, and 6 days post-infection), euthanize a subset of mice from each group.

    • Aseptically remove the spleens and livers.

    • Homogenize the organs in a known volume of sterile PBS.

    • Perform serial dilutions of the organ homogenates and plate on BHI agar.

    • Incubate the plates and count the CFU to determine the bacterial load per organ.

Visualizations

Signaling Pathways in Macrophage Response to Listeria monocytogenes

The following diagram illustrates key signaling pathways initiated in a macrophage upon infection with Listeria monocytogenes. This compound acts directly on the bacteria, not on these host pathways.

Listeria_Macrophage_Signaling cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_phagosome Phagosome Listeria Listeria TLR2 TLR2 Listeria->TLR2 Phagocytosis Listeria_phagosome Listeria LLO Listeriolysin O Listeria_phagosome->LLO secretes Listeria_cytosol Cytosolic Listeria LLO->Listeria_cytosol mediates escape MyD88 MyD88 TLR2->MyD88 NF-kB NF-κB MyD88->NF-kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Cytokines ActA ActA Listeria_cytosol->ActA expresses NOD-like_Receptors NOD-like Receptors Listeria_cytosol->NOD-like_Receptors Actin_Polymerization Actin Polymerization ActA->Actin_Polymerization Cell_to_Cell_Spread Cell-to-Cell Spread Actin_Polymerization->Cell_to_Cell_Spread Caspase-1 Caspase-1 NOD-like_Receptors->Caspase-1 Inflammasome Inflammasome Activation Caspase-1->Inflammasome

Caption: Macrophage signaling upon Listeria infection.

Experimental Workflow for In Vitro Intracellular Efficacy Testing

The diagram below outlines the key steps in the in vitro protocol for assessing the intracellular activity of this compound.

in_vitro_workflow A 1. Seed Macrophages in 24-well plate C 3. Infect Macrophages (MOI 1-10, 1h) A->C B 2. Prepare L. monocytogenes (mid-log phase) B->C D 4. Gentamicin Treatment (kill extracellular bacteria, 1h) C->D E 5. Treat with this compound (various concentrations) D->E F 6. Incubate for desired time points E->F G 7. Lyse Macrophages (0.1% Triton X-100) F->G H 8. Plate serial dilutions on BHI agar G->H I 9. Enumerate CFU H->I

Caption: Workflow for in vitro intracellular efficacy.

Experimental Workflow for In Vivo Murine Listeriosis Model

This diagram illustrates the experimental workflow for the in vivo evaluation of this compound.

in_vivo_workflow A 1. Prepare L. monocytogenes inoculum B 2. Infect mice (i.v.) with L. monocytogenes A->B C 3. Initiate treatment (e.g., 24h post-infection) with this compound or control B->C D 4. Continue treatment (e.g., every 12h for 3 days) C->D E 5. Euthanize mice at specified time points D->E F 6. Aseptically remove spleen and liver E->F G 7. Homogenize organs F->G H 8. Plate serial dilutions G->H I 9. Determine bacterial load (CFU/organ) H->I

Caption: Workflow for in vivo murine listeriosis model.

References

Troubleshooting & Optimization

Solubility issues of (R,R)-BAY-Y 3118 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of (R,R)-BAY-Y 3118 in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is the R-enantiomer of the quinolone derivative BAY-Y 3118.[1] Like many new chemical entities, it is reported to have low aqueous solubility, which can pose significant challenges for in vitro and in vivo studies.[2] Poor solubility can lead to inaccurate experimental results, reduced bioavailability, and difficulties in formulation development.[2][3]

Q2: What are the initial steps to dissolve this compound in aqueous solutions?

For initial experiments, it is recommended to first prepare a stock solution in an organic solvent and then dilute it into your aqueous buffer. The choice of organic solvent is critical and should be tested for compatibility with your experimental system.

Q3: Which organic solvents are recommended for preparing a stock solution of this compound?

While specific data for this compound is limited, common organic solvents used for poorly soluble compounds include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

It is crucial to start with a small amount of the compound and test its solubility in these solvents. Always use the lowest effective concentration of the organic solvent in your final aqueous solution to avoid solvent-induced artifacts in your experiments.

Q4: I am observing precipitation when I dilute my organic stock solution into my aqueous buffer. What can I do?

This is a common issue with poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Optimize the organic solvent concentration: Try to keep the percentage of the organic solvent in the final aqueous solution as low as possible, typically below 1% and ideally below 0.1%.

  • Use a co-solvent: A co-solvent system, which is a mixture of water and a water-miscible organic solvent, can increase the solubility of hydrophobic compounds.[4][5]

  • Adjust the pH: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[6][7] Experiment with different pH values within the stability range of the compound and the constraints of your experimental system.

  • Incorporate surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[4][7]

  • Consider formulation strategies: For in vivo studies, more advanced formulation strategies such as solid dispersions, cyclodextrin complexes, or lipid-based formulations might be necessary.[8][9]

Troubleshooting Guide

Issue: Difficulty in dissolving the initial this compound powder.
Possible Cause Suggested Solution
Poor intrinsic solubility Use a small amount of a suitable organic solvent like DMSO or ethanol to first dissolve the compound before adding it to the aqueous buffer.
Compound has formed aggregates Gently warm the solution (if the compound is heat-stable) or use sonication to help break up aggregates and facilitate dissolution.
Incorrect solvent choice Test the solubility in a small range of organic solvents to find the most effective one.
Issue: Precipitation upon dilution of the organic stock solution into aqueous media.
Possible Cause Suggested Solution
Supersaturation and crashing out Lower the final concentration of the compound. Add the stock solution to the aqueous buffer slowly while vortexing.
High percentage of organic solvent Minimize the concentration of the organic solvent in the final solution.
pH of the aqueous buffer Adjust the pH of the buffer to a range where the compound is more soluble.
Ionic strength of the buffer Test different buffer systems and ionic strengths.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh a precise amount of this compound powder.

  • Add a small volume of the chosen organic solvent (e.g., DMSO) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more solvent to reach the desired final stock concentration (e.g., 10 mM).

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thaw an aliquot of the this compound stock solution.

  • Pre-warm the aqueous buffer to the desired experimental temperature.

  • While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • If necessary, the final solution can be filtered through a 0.22 µm filter to remove any undissolved particles, though this may reduce the actual concentration of the compound if it is not fully dissolved.

Quantitative Data Summary

Due to the limited publicly available data on the aqueous solubility of this compound, a specific data table cannot be provided. However, for a typical poorly soluble compound, a solubility screening experiment would yield data that can be presented as follows:

Solvent System Maximum Achieved Concentration (µg/mL) Observations
Water < 1Insoluble
Phosphate Buffered Saline (PBS) pH 7.4 < 1Insoluble
PBS pH 7.4 + 0.1% DMSO 5Slight precipitation observed
PBS pH 7.4 + 0.5% DMSO 25Clear solution
PBS pH 7.4 + 1% Tween® 80 50Clear solution
5% Dextrose in Water (D5W) < 1Insoluble

Note: This table is illustrative and does not represent actual data for this compound.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound stock_prep Prepare Stock Solution in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution observation Observe for Precipitation dilution->observation success Success: Clear Solution observation->success No troubleshoot Troubleshooting Steps observation->troubleshoot Yes decrease_conc Decrease Final Concentration troubleshoot->decrease_conc optimize_solvent Optimize Organic Solvent % troubleshoot->optimize_solvent adjust_ph Adjust Buffer pH troubleshoot->adjust_ph add_surfactant Add Surfactant troubleshoot->add_surfactant formulation Consider Advanced Formulation troubleshoot->formulation decrease_conc->dilution optimize_solvent->dilution adjust_ph->dilution add_surfactant->dilution General_Signaling_Pathway_Inhibition cluster_cell Cell receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response drug This compound drug->kinase1 Inhibition

References

Technical Support Center: Optimizing NNRTI Concentrations for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with non-nucleoside reverse transcriptase inhibitors (NNRTIs), using the hypothetical NNRTI, (R,R)-BAY-Y 3118, as an example for optimizing its concentration in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. NNRTIs bind to an allosteric site on the RT, inducing a conformational change that inhibits its function and blocks the conversion of the viral RNA genome into DNA.

Q2: What is a typical starting concentration range for a novel NNRTI like this compound in an in vitro assay?

A2: For a novel NNRTI, it is advisable to start with a broad concentration range to determine its potency (IC50) and cytotoxicity (CC50). A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the effective concentration window and any potential toxic effects at higher concentrations.

Q3: How do I select the appropriate cell line for my assay?

A3: The choice of cell line can significantly influence the experimental outcome. For HIV-1 research, common cell lines include MT-4, TZM-bl, and CEM. It is crucial to consider the cell line's susceptibility to HIV-1 infection, its growth characteristics, and its relevance to the specific research question.

Q4: What are the key parameters to consider when optimizing the concentration of this compound?

A4: The key parameters to optimize are the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the therapeutic index (TI), which is the ratio of CC50 to IC50. A higher TI indicates a more favorable safety profile for the compound.

Q5: How can I determine if my NNRTI is causing off-target effects?

A5: Off-target effects can be assessed by running control experiments with different cell lines, including non-target cells, and by using molecular profiling techniques. Additionally, observing the morphology of the cells under a microscope can provide initial clues about potential toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density, variations in incubation time, or degradation of the compound.Ensure consistent cell numbers in each well, standardize all incubation periods, and prepare fresh dilutions of the compound for each experiment.
No significant inhibition of HIV-1 RT activity, even at high concentrations. The compound may not be active against the specific HIV-1 strain, or it may have poor solubility.Test against different HIV-1 strains, including resistant variants. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the assay medium.
High cytotoxicity observed at concentrations close to the IC50 value. The compound may have a narrow therapeutic window.Consider structural modifications of the compound to reduce toxicity while maintaining efficacy. Test in different cell lines to see if the toxicity is cell-type specific.
Precipitation of the compound in the culture medium. Poor solubility of the compound in aqueous solutions.Reduce the final concentration of the solvent (e.g., DMSO should typically be below 0.5%). Use a different solvent or a formulation approach to improve solubility.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of a Sample NNRTI
Cell Line HIV-1 Strain IC50 (nM) CC50 (µM) Therapeutic Index (TI = CC50/IC50)
MT-4IIIB3.4>100>29,412
TZM-blIIIB4.1>100>24,390
MT-4K103N mutant3.6>100>27,778
MT-4E138K mutant4.3>100>23,256

Note: The data presented here is for a representative NNRTI and serves as an example.

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of a test compound on HIV-1 RT.

  • Preparation of Reagents: Prepare all reagents, including the reaction buffer, template/primer hybrid, dNTP mix, and the test compound dilutions. A known RT inhibitor should be used as a positive control.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer hybrid, and dNTP mix to each well.

  • Addition of Inhibitor: Add the serially diluted test compound, positive control, and vehicle control (e.g., DMSO) to their respective wells.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1 to 2 hours.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin. Add an anti-DIG antibody conjugated to peroxidase to detect the incorporated digoxigenin-labeled dUTP.

  • Measurement: Add a peroxidase substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control and determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the test compound on a chosen cell line.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a period that mirrors the RT inhibition assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_enzyme HIV-1 Reverse Transcriptase (RT) Viral_RNA Viral RNA Genome RT_Enzyme RT Enzyme Viral_RNA->RT_Enzyme Template Proviral_DNA Proviral DNA RT_Enzyme->Proviral_DNA Reverse Transcription NNRTI_Binding_Pocket Allosteric Binding Pocket Inhibition Inhibition NNRTI_Binding_Pocket->Inhibition NNRTI This compound (NNRTI) NNRTI->NNRTI_Binding_Pocket Binding dNTPs Host Cell dNTPs dNTPs->RT_Enzyme Substrate Inhibition->RT_Enzyme

Caption: Mechanism of HIV-1 RT inhibition by an NNRTI.

Experimental_Workflow Start Start: Novel NNRTI Compound Assay_Selection Select In Vitro Assays (e.g., RT Inhibition, Cytotoxicity) Start->Assay_Selection Concentration_Range Define Broad Concentration Range (e.g., 1 nM to 100 µM) Assay_Selection->Concentration_Range Perform_Assays Perform Parallel Assays Concentration_Range->Perform_Assays Data_Analysis Analyze Data: Calculate IC50 and CC50 Perform_Assays->Data_Analysis Calculate_TI Calculate Therapeutic Index (TI) Data_Analysis->Calculate_TI Optimization Optimization Loop Calculate_TI->Optimization Optimization->Concentration_Range TI is Low / Refine Range Final_Concentration Determine Optimal Concentration Optimization->Final_Concentration TI is High

Caption: Workflow for optimizing NNRTI concentration.

Troubleshooting_Logic Problem Inconsistent/Unexpected Results Check_Reagents Check Reagent Stability & Purity Problem->Check_Reagents Reagent Issue? Check_Cells Verify Cell Health & Density Problem->Check_Cells Cellular Issue? Check_Compound Assess Compound Solubility & Stability Problem->Check_Compound Compound Issue? Check_Protocol Review Assay Protocol & Execution Problem->Check_Protocol Procedural Issue? Solution_Reagents Prepare Fresh Reagents Check_Reagents->Solution_Reagents Solution_Cells Standardize Cell Culture Check_Cells->Solution_Cells Solution_Compound Optimize Solvent/Concentration Check_Compound->Solution_Compound Solution_Protocol Refine Protocol Steps Check_Protocol->Solution_Protocol

Caption: Troubleshooting logic for in vitro assays.

(R,R)-BAY-Y 3118 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-BAY-Y 3118. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting assistance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is DMSO, with a solubility of at least 125 mg/mL (308.00 mM).[1] For long-term storage, it is advised to store the powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Q2: How stable is this compound in aqueous solutions and cell culture media?

Q3: What is the mechanism of action of this compound?

A3: this compound is a fluoroquinolone antibiotic. Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones block DNA synthesis, leading to bacterial cell death.[5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Cloudiness or visible precipitate in the cell culture medium after adding the compound.

  • Inconsistent or lower-than-expected activity in cellular assays.

Possible Causes and Solutions:

Possible CauseRecommended Action
Exceeded Solubility Limit The concentration of this compound in the final culture medium may be too high. Determine the empirical solubility in your specific cell culture medium by preparing a serial dilution and observing for precipitation.
Improper Dilution Technique Adding the DMSO stock solution directly to a large volume of aqueous medium can cause localized high concentrations and precipitation. Prepare an intermediate dilution in a serum-free medium or phosphate-buffered saline (PBS) before adding it to the final culture medium.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with the compound and reduce its solubility. Consider reducing the serum concentration if your experimental design allows.
Temperature Effects Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Issue 2: Inconsistent or Unexpected Experimental Results

Symptoms:

  • High variability between replicate wells or experiments.

  • Lack of a clear dose-response curve.

  • Unexpected cytotoxicity in control cells treated with the vehicle (DMSO).

Possible Causes and Solutions:

Possible CauseRecommended Action
Compound Degradation As a fluoroquinolone, this compound may be susceptible to photodegradation.[2][3][4] Protect all solutions containing the compound from light by using amber tubes and wrapping plates in foil. Prepare fresh dilutions from a frozen stock solution for each experiment.
Inaccurate Pipetting Small volumes of concentrated stock solutions can be difficult to pipette accurately. Use calibrated pipettes and consider preparing a larger volume of a less concentrated intermediate stock for better accuracy.
DMSO Concentration Ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.5%).
Cell Health and Density Inconsistent cell seeding density or poor cell health can lead to variable results. Ensure a uniform, healthy monolayer of cells before adding the compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a general method to assess the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the stock solution into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for sampling at multiple time points.

  • Immediately after mixing, take a "time 0" sample and store it at -80°C.

  • Incubate the remaining solution under your standard cell culture conditions (37°C, 5% CO2), protected from light.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) and store them at -80°C until analysis.

  • For analysis, thaw the samples and precipitate any proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:2 (sample:solvent) ratio.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to determine the concentration of this compound remaining at each time point.

  • Calculate the half-life of the compound in the cell culture medium by plotting the concentration versus time.

Data Presentation:

Time (hours)This compound Concentration (µM)Percent Remaining (%)
010.0100
2
4
8
24
48
72

Visualizations

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolones, including this compound, target bacterial DNA gyrase and topoisomerase IV. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, which in turn triggers the bacterial SOS response, a complex DNA damage repair mechanism.

Fluoroquinolone_Pathway Mechanism of Action of this compound R_R_BAY_Y_3118 This compound DNA_Gyrase Bacterial DNA Gyrase R_R_BAY_Y_3118->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV R_R_BAY_Y_3118->Topo_IV Inhibits DNA_Replication_Fork DNA Replication Fork Stalling DNA_Gyrase->DNA_Replication_Fork Topo_IV->DNA_Replication_Fork DSB Double-Strand DNA Breaks DNA_Replication_Fork->DSB SOS_Response SOS Response Activation DSB->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Troubleshooting Inconsistent Results

A systematic approach to troubleshooting can help identify the source of variability in your experiments.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Inconsistent_Results Inconsistent Results Observed Check_Compound Check Compound Stability and Preparation Inconsistent_Results->Check_Compound Check_Cells Check Cell Health and Density Inconsistent_Results->Check_Cells Check_Assay Check Assay Protocol and Reagents Inconsistent_Results->Check_Assay Check_DMSO Verify Final DMSO Concentration Check_Compound->Check_DMSO Redo_Experiment Repeat Experiment with Controls Check_Cells->Redo_Experiment Check_Assay->Redo_Experiment Check_DMSO->Redo_Experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Bacterial Resistance to (R,R)-BAY-Y 3118

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to the fluoroquinolone antibiotic (R,R)-BAY-Y 3118 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent chlorofluoroquinolone antibiotic.[1] Like other fluoroquinolones, it functions by inhibiting bacterial DNA synthesis.[2][3] This occurs through the formation of a complex with DNA and essential type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[2][4] This complex traps the enzymes on the DNA, creating a barrier to DNA replication and transcription, which ultimately leads to bacterial cell death.[2] In Gram-negative bacteria, the primary target is typically DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[2][4]

Q2: this compound is reported to be highly active, even against some resistant strains. Why am I still observing resistance in my experiments?

While this compound has demonstrated high in-vitro activity against a broad spectrum of bacteria, including some quinolone-resistant strains, resistance can still emerge.[3][5][6] Bacterial resistance to fluoroquinolones is a well-documented phenomenon that can arise through several mechanisms, often in a stepwise manner.[7] The most common reasons for observing resistance include:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its target enzymes.[4][8][9]

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of this compound through decreased uptake (e.g., modification of porin proteins) or active removal via efflux pumps.[3][4]

  • Plasmid-Mediated Resistance: Some bacteria may acquire plasmids carrying resistance genes, such as qnr genes, which protect the target enzymes from the drug's action.[4][9]

Even potent fluoroquinolones can be less effective against clinical isolates that have accumulated multiple resistance mutations.[3]

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?

This compound has shown potent in-vitro activity with low MIC values against a wide range of organisms. The MIC90 (the concentration required to inhibit 90% of isolates) is generally low, particularly for Gram-positive bacteria and anaerobes, where its activity is often superior to other quinolones like ciprofloxacin.[1][5]

Quantitative Data: In-Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound compared to other antibiotics against various bacterial species.

Table 1: Comparative MIC90 Values (mg/L) of this compound and Other Quinolones

Organism This compound Ciprofloxacin Sparfloxacin
Staphylococcus aureus 0.03 1.0 0.06
Streptococcus pneumoniae 0.03 - -
Enterobacteriaceae (most) ≤ 0.12 Two-fold less active Two-fold less active
Pseudomonas aeruginosa 0.5 0.25 1.0

| Bacteroides fragilis | 0.06 | - | - |

Data sourced from Wise et al., 1993.[1]

Table 2: Comparative MICs (µg/ml) for Gram-Positive Cocci and Anaerobes

Organism Group This compound (MIC90) Ciprofloxacin (MIC90) Ofloxacin (MIC90)
Gram-positive cocci 1 >16 >16

| Anaerobes | 0.25 | >16 | >16 |

Data sourced from Fass, 1993.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered when bacterial resistance to this compound is observed.

Problem Possible Cause Recommended Action
No inhibition of bacterial growth at expected MIC. 1. Pre-existing Resistance: The bacterial strain may have intrinsic or previously acquired resistance mechanisms.1a. Characterize the Strain: Perform MIC testing with a panel of quinolones to assess cross-resistance.[5] 1b. Sequence Target Genes: Analyze the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC for mutations. 1c. Efflux Pump Assay: Use an efflux pump inhibitor (e.g., CCCP, reserpine) in combination with this compound to see if the MIC decreases.[3]
2. Experimental Error: Incorrect antibiotic concentration, expired reagents, or improper incubation conditions.2a. Verify Reagents: Confirm the concentration and stability of your this compound stock solution. 2b. Check Protocols: Ensure incubation time, temperature, and media are appropriate for the bacterial species.[10] 2c. Use Controls: Always include a known susceptible control strain (e.g., a reference ATCC strain) in your experiments.
Resistant colonies appear within a zone of inhibition. 1. Heteroresistance: The bacterial population may contain a subpopulation of resistant cells.1a. Isolate and Retest: Isolate one of the resistant colonies and perform a new MIC test to confirm its resistance profile. 1b. Determine Mutation Frequency: Plate a high-density bacterial culture on agar containing 2-4x the MIC of this compound to quantify the frequency of spontaneous resistant mutants.
MIC of this compound increases after serial passage. 1. In-vitro Selection of Resistance: Stepwise accumulation of resistance mutations due to selective pressure.1a. Monitor MIC Increase: Continue the serial passage experiment and quantify the fold-increase in MIC over time. 1b. Sequence at Intervals: Isolate bacteria at different passage points (e.g., every 5-10 passages) and sequence the QRDRs of gyrA and parC to identify the accumulation of mutations.[7]
Results are inconsistent between experiments. 1. Inoculum Effect: Variation in the starting bacterial density can affect MIC results.1a. Standardize Inoculum: Prepare the bacterial inoculum to a specific optical density (e.g., 0.5 McFarland standard) for every experiment. 1b. Check for Biofilm Formation: If using microtiter plates, visually inspect for biofilm formation, which can contribute to resistance and variability.

Visualizing Mechanisms and Workflows

Mechanism of Fluoroquinolone Action and Resistance

The following diagram illustrates the primary mechanism of action for fluoroquinolones like this compound and the key pathways leading to bacterial resistance.

Fluoroquinolone_Mechanism cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Drug This compound Complex Ternary Complex (Drug-Enzyme-DNA) Drug->Complex Binds to Target DNA Gyrase / Topoisomerase IV Target->Complex Trapped on DNA Bacterial DNA DNA->Complex Replication_Block Replication Fork Stalling Complex->Replication_Block Causes Death Cell Death Replication_Block->Death Leads to Target_Mutation Target Modification (gyrA, parC mutations) Target_Mutation->Target Alters Target Efflux Active Efflux Pump Efflux->Drug Expels Drug Porin Decreased Porin Expression Porin->Drug Reduces Entry Qnr Plasmid-mediated Qnr Protection Qnr->Target Protects Target Resistance_Workflow cluster_investigation Mechanism Investigation start Observe Resistance to This compound mic_confirm Confirm Resistance: Determine MIC via Broth Microdilution start->mic_confirm is_it_high Is MIC significantly elevated? mic_confirm->is_it_high is_it_high->start No (Re-evaluate experiment) efflux_test Test for Efflux Pump Activity (MIC with/without inhibitor) is_it_high->efflux_test Yes no_change No significant change with inhibitor efflux_test->no_change mic_reduced MIC reduced with inhibitor efflux_test->mic_reduced efflux_implicated Efflux Pump Involvement Likely sequence_qrdr Sequence Target Genes (gyrA, parC QRDRs) mutation_found Target Site Mutation Identified sequence_qrdr->mutation_found plasmid_screen Screen for Plasmids and qnr genes sequence_qrdr->plasmid_screen No mutations found plasmid_found Plasmid-Mediated Resistance Found plasmid_screen->plasmid_found no_change->sequence_qrdr mic_reduced->efflux_implicated

References

Effect of pH on (R,R)-BAY-Y 3118 antimicrobial activity

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is (R,R)-BAY-Y 3118?

A1: this compound, also known as Bay y 3118, is a potent, broad-spectrum chlorofluoroquinolone antibiotic. It exhibits significant antimicrobial activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. Its mechanism of action, like other fluoroquinolones, is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Q2: How is the antimicrobial activity of this compound typically measured?

A2: The antimicrobial activity is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Q3: Is the antimicrobial activity of this compound expected to be influenced by the pH of the experimental medium?

A3: Yes, it is highly probable. The activity of many fluoroquinolone antibiotics is pH-dependent. This is often related to the ionization state of the molecule, which can affect its ability to permeate the bacterial cell membrane.

Q4: How might acidic or alkaline pH affect the activity of this compound?

A4: Based on the general behavior of fluoroquinolones with similar structural features (a basic amine moiety at the C7 position), it is anticipated that the activity of this compound may be reduced in acidic conditions (lower pH) and potentially enhanced in neutral to slightly alkaline conditions (higher pH). At lower pH, the amine group in the C7 substituent is more likely to be protonated, which could hinder its passive diffusion across the bacterial cell wall.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Observed MIC values for this compound are higher than expected from the literature. pH of the culture medium is too low. Verify the pH of your experimental medium (e.g., Mueller-Hinton Broth). Ensure it is within the standard range (typically 7.2-7.4) for antimicrobial susceptibility testing. Adjust the pH if necessary using sterile buffers.
Inconsistent results in antimicrobial activity assays. Fluctuations in the pH of the experimental setup. Buffer the experimental medium to maintain a stable pH throughout the incubation period. When testing in biological fluids (e.g., urine), be aware that their pH can vary and may influence the drug's activity.
This compound shows reduced efficacy in an in vivo model of infection located in an acidic environment (e.g., abscess). The local acidic environment is likely reducing the drug's activity. Consider co-administration with a buffering agent to locally increase the pH, if feasible and safe for the animal model. Alternatively, select a different antibiotic that is known to be more active in acidic environments.

Experimental Protocols

Protocol for Determining the Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound

1. Preparation of pH-Adjusted Media:

  • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Aliquot the MHB into separate, sterile containers.

  • Adjust the pH of each aliquot to the desired values (e.g., 5.5, 6.5, 7.4, 8.5) using sterile solutions of HCl or NaOH. Use a calibrated pH meter for accurate measurements.

  • Sterilize the pH-adjusted media by filtration through a 0.22 µm filter.

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

3. MIC Assay (Broth Microdilution Method):

  • Perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted MHB preparations in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test organism in each pH-adjusted MHB.

  • Add the bacterial inoculum to the wells containing the serially diluted antibiotic.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) for each pH value.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Staphylococcus aureus at Different pH Values

pH of MediumMIC (µg/mL)
5.50.5
6.50.125
7.40.03
8.50.03

Note: These are hypothetical data based on the expected behavior of fluoroquinolones and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay prep_media Prepare pH-Adjusted Mueller-Hinton Broth serial_dilution Serial Dilution of Drug in pH-Adjusted Media prep_media->serial_dilution prep_drug Prepare this compound Stock Solution prep_drug->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate with Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_results Determine MIC incubation->read_results

Caption: Workflow for Determining the Effect of pH on MIC.

logical_relationship pH pH of Environment drug_charge This compound Charge State pH->drug_charge influences permeability Bacterial Cell Permeability drug_charge->permeability affects activity Antimicrobial Activity permeability->activity determines

Caption: Postulated Effect of pH on this compound Activity.

Technical Support Center: The Influence of Divalent Cations on (R,R)-BAY-Y 3118 MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the impact of divalent cations on the Minimum Inhibitory Concentration (MIC) values of the fluoroquinolone antibiotic (R,R)-BAY-Y 3118. Understanding these interactions is critical for accurate in vitro susceptibility testing and for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, broad-spectrum chlorofluoroquinolone antibiotic. Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.

Q2: How do divalent cations affect the MIC values of this compound?

Divalent cations, such as magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺), can significantly increase the MIC values of this compound against a wide range of bacteria. This effect is not unique to this compound but is a well-documented phenomenon for the fluoroquinolone class of antibiotics.

Q3: What is the underlying mechanism for this increase in MIC values?

The primary mechanism is chelation . Fluoroquinolones, including this compound, have functional groups (a carboxylic acid and a ketone) that can bind with divalent cations to form a fluoroquinolone-cation complex. This complex is larger and has altered charge properties, which is believed to hinder its passage through the porin channels in the outer membrane of Gram-negative bacteria and reduces its ability to permeate the cell wall of Gram-positive bacteria. Consequently, the intracellular concentration of the antibiotic is reduced, necessitating a higher external concentration to achieve an inhibitory effect, which is reflected as an increased MIC.

One study specifically noted that 20 mM magnesium chloride was found to abolish the accumulation of BAY-Y 3118 in Escherichia coli and reduce its accumulation in other Gram-negative bacteria and Staphylococcus aureus.[1]

Troubleshooting Guide

Problem: I am observing higher than expected MIC values for this compound in my experiments.

Possible Cause: The presence of unchelated divalent cations in your experimental setup.

Solutions:

  • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): For standardized MIC testing, it is crucial to use CAMHB. This medium is specifically formulated with controlled concentrations of Mg²⁺ and Ca²⁺ to ensure consistency and reproducibility of results.

  • Chelate Divalent Cations: If you are using a custom medium or buffer, consider the addition of a chelating agent like EDTA to bind excess divalent cations. However, be aware that this may not be suitable for all experimental designs, as it can affect bacterial physiology.

  • Quantify Cation Concentration: If possible, measure the concentration of divalent cations in your media to ensure it is within the recommended range for antimicrobial susceptibility testing.

Problem: My MIC results for this compound are inconsistent across different batches of media.

Possible Cause: Variation in the concentration of divalent cations between media batches.

Solution:

  • Standardize Media Preparation: Ensure that your media preparation protocol is consistent. If preparing your own Mueller-Hinton Broth, carefully control the addition of divalent cation supplements.

  • Use a Single Lot of Media: For a given set of experiments, it is best practice to use a single lot of commercially prepared CAMHB to minimize variability.

Quantitative Data

Table 1: Representative MIC Values (µg/mL) of Ciprofloxacin in the Presence of Various Divalent Cations

OrganismCation ConcentrationNo Cation Added+ 0.5 mM MgCl₂+ 1.0 mM MgCl₂+ 0.5 mM CaCl₂+ 1.0 mM CaCl₂+ 0.1 mM ZnSO₄
Escherichia coli0.0150.030.060.030.060.03
Staphylococcus aureus0.250.51.00.51.00.5
Pseudomonas aeruginosa0.51.02.01.02.01.0

Note: This data is illustrative and based on general findings for fluoroquinolones. Actual MIC values for this compound may vary.

Experimental Protocols

Protocol for Broth Microdilution MIC Assay with Divalent Cation Supplementation

This protocol outlines the steps for determining the MIC of this compound in the presence of varying concentrations of a divalent cation.

Materials:

  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of the desired divalent cation (e.g., 1 M MgCl₂, 1 M CaCl₂, 100 mM ZnSO₄)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

  • Prepare Cation-Supplemented Media: Prepare serial dilutions of the divalent cation stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate wells.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in each of the cation-supplemented media preparations.

  • Inoculate Microtiter Plates: Add 50 µL of each antibiotic dilution to the wells of a 96-well plate.

  • Add Bacterial Inoculum: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only cation-supplemented media and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only cation-supplemented media (no bacteria or antibiotic).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Diagram 1: Chelation of this compound by Divalent Cations

This diagram illustrates the chemical interaction between a fluoroquinolone molecule and a divalent cation, forming a chelate complex.

cluster_0 Chelation Process Fluoroquinolone This compound Carboxyl Group Ketone Group Chelate_Complex Fluoroquinolone-Cation Complex Reduced Membrane Permeability Fluoroquinolone->Chelate_Complex Divalent_Cation M²⁺ Divalent_Cation->Chelate_Complex

Caption: Chelation of this compound by a divalent cation (M²⁺).

Diagram 2: Experimental Workflow for MIC Determination with Divalent Cations

This diagram outlines the key steps in the experimental protocol for assessing the impact of divalent cations on MIC values.

A Prepare Divalent Cation Solutions B Prepare Antibiotic Serial Dilutions A->B C Inoculate 96-Well Plate B->C D Add Standardized Bacterial Inoculum C->D E Incubate Plate (16-20h, 37°C) D->E F Read MIC Values E->F

Caption: Workflow for MIC determination with divalent cations.

Diagram 3: Signaling Pathway - Inhibition of Bacterial Growth by this compound and the Influence of Divalent Cations

This diagram illustrates the proposed mechanism of how divalent cations interfere with the antibacterial action of this compound.

cluster_outside Extracellular Space cluster_membrane Bacterial Cell Wall / Outer Membrane cluster_inside Intracellular Space BAY_Y_3118 This compound Chelate_Complex Chelated Complex BAY_Y_3118->Chelate_Complex Porin Porin Channel BAY_Y_3118->Porin Enters Cell Divalent_Cation Divalent Cation (M²⁺) Divalent_Cation->Chelate_Complex Chelate_Complex->Porin Blocked Entry DNA_Gyrase DNA Gyrase / Topo IV Porin->DNA_Gyrase Inhibits DNA_Replication DNA Replication Inhibited DNA_Gyrase->DNA_Replication

Caption: Divalent cations chelate this compound, blocking its entry into the bacterial cell.

References

Minimizing degradation of (R,R)-BAY-Y 3118 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of (R,R)-BAY-Y 3118 during storage and experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter, offering potential causes and solutions to mitigate the degradation of this compound.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and efficacy of this compound. The recommended conditions are summarized in the table below.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1][2][3]
Powder4°CUp to 2 years[2][3]
In Solvent-80°CUp to 6 months[1][2][3]
In Solvent-20°CUp to 1 month[1][2][3]

2. I observe a change in the color of my this compound powder. What should I do?

A change in the color of the powder, which is typically white to light yellow, may indicate degradation.[2][3] It is advisable to discard the reagent and use a fresh batch to ensure the integrity of your experimental results. To prevent this, always store the powder under the recommended conditions, protected from light and moisture.

3. My this compound solution appears cloudy or has precipitates. Can I still use it?

Cloudiness or precipitation in your this compound solution can be due to several factors, including degradation, improper solvent, or exceeding the solubility limit. It is not recommended to use a solution with visible precipitates. Prepare a fresh solution using a high-purity, dry solvent such as DMSO.[2][3] Ensure the concentration does not exceed the solubility limit and that the solution is stored correctly.

4. How can I minimize the degradation of this compound in an aqueous solution for my experiments?

Fluoroquinolones, the class of compounds to which this compound belongs, are known to be susceptible to photodegradation in aqueous solutions. To minimize degradation during your experiments:

  • Prepare aqueous solutions fresh on the day of use.

  • Protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Avoid prolonged exposure to room light or UV light sources.

  • Consider the pH of your buffer system, as pH can influence the stability of fluoroquinolones.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Loss of biological activity Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, light protection). Prepare fresh stock solutions. Use a new vial of the compound.
Inconsistent experimental results Inconsistent concentration of the active compound due to degradation between experiments.Prepare fresh working solutions for each experiment. Minimize the time solutions are kept at room temperature. Protect solutions from light.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Protocols

While specific quantitative data on the degradation of this compound is not extensively available in public literature, the following general protocols for forced degradation studies, commonly applied to fluoroquinolones, can be adapted to assess its stability. These studies are essential for developing stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and significant degradation pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Methodology:

  • Column: A C18 reversed-phase column is a common starting point for fluoroquinolone analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from the degradation product peaks observed in the forced degradation study.

Visualizations

Mechanism of Action of this compound

This compound, as a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] This inhibition leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

BAY_Y_3118_Mechanism cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell BAY_Y_3118 This compound DNA_Gyrase DNA Gyrase BAY_Y_3118->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV BAY_Y_3118->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in assessing the stability of this compound.

Stability_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Development Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Development Analysis Analyze Stressed and Control Samples by HPLC HPLC_Development->Analysis Data_Evaluation Evaluate Data: - Identify Degradation Products - Determine Degradation Pathways Analysis->Data_Evaluation Report Report Findings Data_Evaluation->Report

Caption: Workflow for this compound stability assessment.

Logical Relationship of Storage Conditions

This diagram illustrates the relationship between storage form, temperature, and expected stability duration.

Storage_Logic cluster_form Compound Form cluster_conditions Storage Conditions & Duration Powder Powder -20C_Powder -20°C (up to 3 years) Powder->-20C_Powder 4C_Powder 4°C (up to 2 years) Powder->4C_Powder In_Solvent In Solvent -80C_Solvent -80°C (up to 6 months) In_Solvent->-80C_Solvent -20C_Solvent -20°C (up to 1 month) In_Solvent->-20C_Solvent

Caption: Storage conditions for this compound.

References

Technical Support Center: The Impact of Serum Proteins on (R,R)-BAY-Y 3118 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro efficacy of the fluoroquinolone antibiotic (R,R)-BAY-Y 3118.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the R-enantiomer of BAY-Y 3118, a chlorofluoroquinolone antibiotic. Fluoroquinolones exert their bactericidal effect by inhibiting bacterial DNA synthesis. They target two essential enzymes, DNA gyrase and topoisomerase IV, which are involved in DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to breaks in the bacterial chromosome and ultimately cell death.

Q2: How do serum proteins potentially affect the in vitro efficacy of this compound?

Serum proteins, primarily albumin, can bind to drugs, including fluoroquinolone antibiotics. It is generally accepted that only the unbound or "free" fraction of a drug is microbiologically active. Therefore, if this compound binds to serum proteins in your in vitro culture medium, the concentration of the active drug available to act on the bacteria will be reduced. This can lead to an apparent decrease in efficacy, observed as an increase in the Minimum Inhibitory Concentration (MIC).

Q3: What is the expected extent of serum protein binding for fluoroquinolones?

The majority of fluoroquinolones exhibit low to moderate plasma protein binding, typically in the range of 20% to 40%.[1][2] This binding is predominantly to albumin.[1][2] However, the degree of binding can vary between different fluoroquinolones.

Q4: Should I expect a significant impact of serum on my in vitro experiments with this compound?

The impact of serum on the in vitro activity of fluoroquinolones can be variable. For some fluoroquinolones, studies have shown little to no significant effect of serum on their MIC values.[3] For others, a decrease in potency has been observed. Given that BAY-Y 3118 is a potent antibiotic, it is crucial to consider the potential for serum protein binding to influence your experimental outcomes, especially when trying to correlate in vitro data with potential in vivo efficacy.

Troubleshooting Guide

Issue 1: Higher than expected MIC values in the presence of serum.

  • Possible Cause: Serum protein binding is reducing the free concentration of this compound.

  • Troubleshooting Steps:

    • Quantify Protein Binding: If possible, determine the protein binding of this compound in your specific experimental conditions. This can be done using techniques like equilibrium dialysis, ultracentrifugation, or microdialysis.

    • Use a Protein-Free Medium as a Control: Always include a control group with a protein-free medium (e.g., Mueller-Hinton Broth) to establish a baseline MIC.

    • Adjust Drug Concentration: If you know the extent of protein binding, you can calculate the required total drug concentration to achieve the desired free concentration.

    • Consider Different Serum Concentrations: Test a range of serum concentrations (e.g., 10%, 25%, 50%) to understand the dose-dependent effect of serum proteins on the drug's activity.

Issue 2: Inconsistent results between experimental repeats.

  • Possible Cause: Variability in the serum source or lot.

  • Troubleshooting Steps:

    • Use a Single Lot of Serum: For a given set of experiments, use a single, pre-tested lot of serum to minimize variability.

    • Heat-Inactivate Serum Consistently: If using heat-inactivated serum, ensure the time and temperature of inactivation are consistent across all batches.

    • Standardize Cell/Bacterial Density: Ensure that the initial inoculum of bacteria is consistent in all experiments, as this can influence the outcome of susceptibility testing.

Issue 3: Discrepancy between in vitro results and expected in vivo activity.

  • Possible Cause: In vitro conditions do not accurately reflect the in vivo environment. Serum protein binding is a key factor, but other elements like pH, ion concentration, and cellular uptake also play a role.

  • Troubleshooting Steps:

    • Incorporate Pharmacokinetic/Pharmacodynamic (PK/PD) Principles: Consider the free drug concentrations achieved in vivo when designing your in vitro experiments.

    • Use More Complex In Vitro Models: For more advanced studies, consider using models that better mimic the in vivo environment, such as cell culture models with serum or co-culture systems.

Data Presentation

Table 1: Serum Protein Binding of Various Fluoroquinolone Antibiotics

FluoroquinoloneProtein Binding (%)Primary Binding Protein
Ciprofloxacin~20 - 40%Albumin
Moxifloxacin~38 - 40%Albumin
Trovafloxacin~78%Albumin

Disclaimer: This table presents data for other fluoroquinolones to illustrate the general range of protein binding and should not be taken as representative for this compound.

Table 2: Example of MIC Values for a Fluoroquinolone in the Presence and Absence of Human Serum

OrganismMIC in Mueller-Hinton Broth (µg/mL)MIC in 50% Human Serum (µg/mL)Fold Change
Staphylococcus aureus0.1250.252
Escherichia coli0.060.1252
Pseudomonas aeruginosa0.512

Disclaimer: This is hypothetical data provided for illustrative purposes to show the potential impact of serum on MIC values.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Prepare Bacterial Inoculum: Culture bacteria overnight and dilute to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate test medium (e.g., Mueller-Hinton Broth with or without serum supplementation).

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Protocol 2: Assessment of Serum Protein Binding by Equilibrium Dialysis

  • Prepare Dialysis System: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but retains proteins.

  • Add Drug and Serum: Add a known concentration of this compound to one chamber containing serum or a solution of albumin. Add buffer to the other chamber.

  • Equilibrate: Allow the system to equilibrate with gentle shaking at a controlled temperature (e.g., 37°C) for a specified period (e.g., 4-24 hours).

  • Measure Concentrations: After equilibration, measure the concentration of this compound in both the buffer-only chamber (unbound drug) and the serum-containing chamber (total drug) using a suitable analytical method (e.g., HPLC).

  • Calculate Percent Binding: % Bound = [(Total Drug - Unbound Drug) / Total Drug] x 100

Mandatory Visualizations

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation RR_BAY_Y_3118 This compound CellWall Cell Wall/ Membrane RR_BAY_Y_3118->CellWall Enters Cell DNA_Gyrase DNA Gyrase RR_BAY_Y_3118->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV RR_BAY_Y_3118->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Breaks DNA Strand Breaks DNA_Gyrase->DNA_Breaks Leads to Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->DNA_Breaks Leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Negative Supercoiling Replicated_DNA Replicated DNA Replicated_DNA->Decatenated_DNA Decatenation Cell_Death Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Serum_Protein_Binding_Workflow cluster_experiment In Vitro Experiment Start Start Experiment with This compound Add_Serum Addition of Serum (e.g., FBS, Human Serum) Start->Add_Serum No_Serum Protein-Free Medium (Control) Add_Serum->No_Serum No Serum_Present Medium with Serum Add_Serum->Serum_Present Yes Free_Drug_High High Concentration of Free (Active) Drug No_Serum->Free_Drug_High Binding Binding of this compound to Serum Proteins (e.g., Albumin) Serum_Present->Binding Free_Drug_Low Low Concentration of Free (Active) Drug Binding->Free_Drug_Low Efficacy_High Expected Efficacy (e.g., Low MIC) Free_Drug_High->Efficacy_High Efficacy_Low Reduced Efficacy (e.g., High MIC) Free_Drug_Low->Efficacy_Low

Caption: Impact of serum protein binding on drug efficacy.

References

Validation & Comparative

A Comparative Analysis of (R,R)-BAY-Y 3118 and its Racemic Mixture: Unraveling Stereochemistry's Role in Antibacterial Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the enantiomerically pure (R,R)-BAY-Y 3118 and the racemic mixture of BAY-Y 3118, focusing on their antibacterial activity. This analysis is supported by available experimental data to highlight the critical role of stereochemistry in the pharmacological effects of this fluoroquinolone antibiotic.

BAY-Y 3118 is a potent fluoroquinolone antibiotic, and its pharmacological activity is intrinsically linked to its three-dimensional structure. The molecule possesses two stereocenters, leading to the existence of different stereoisomers. The specific enantiomer designated as BAY-Y 3118, with the absolute configuration (4aS,7aS), is recognized as the biologically active form, exhibiting broad-spectrum and potent antibacterial activity. In contrast, its enantiomer, this compound, has been reported to possess significantly weaker bactericidal effects.

Quantitative Comparison of Antibacterial Activity

The available literature extensively documents the high potency of the active enantiomer, BAY-Y 3118 ((4aS,7aS)).

Table 1: In Vitro Antibacterial Activity of BAY-Y 3118 ((4aS,7aS)-enantiomer)

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Listeria monocytogenes0.062 - 0.25--[1]
Haemophilus influenzae≤0.015≤0.015≤0.015[2]
Moraxella catarrhalis≤0.015≤0.015≤0.015[2]
Staphylococcus aureus--0.03[2]
Streptococcus pneumoniae--0.03[2]
Bacteroides fragilis group--0.5[3]
Anaerobic Bacteria-0.120.25[3]

Note: The activity of the (R,R)-enantiomer is described as "weak," but specific MIC values are not provided in the reviewed literature. The activity of the racemic mixture would be expected to be lower than that of the pure (4aS,7aS)-enantiomer.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones like BAY-Y 3118 exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the DNA, a process vital for the initiation of replication and transcription.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is essential for the separation of interlinked daughter chromosomes following DNA replication.

BAY-Y 3118 binds to the complex of these enzymes and DNA, stabilizing it and leading to the formation of double-strand DNA breaks. This ultimately blocks DNA replication and repair, resulting in bacterial cell death. The stereochemistry of the (4aS,7aS)-enantiomer allows for a precise fit into the binding pocket of these target enzymes, leading to its high potency. The "weak" activity of the (R,R)-enantiomer suggests a poor fit and consequently, a much lower affinity for the target enzymes.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Inhibits (Gram-) Topoisomerase_IV Topoisomerase_IV Fluoroquinolone->Topoisomerase_IV Inhibits (Gram+) Bacterial_DNA Bacterial_DNA DNA_Gyrase->Bacterial_DNA Supercoiling Topoisomerase_IV->Bacterial_DNA Decatenation Replication_Fork Replication_Fork Bacterial_DNA->Replication_Fork Replication Cell_Death Cell_Death Replication_Fork->Cell_Death Blocked by FQ-Enzyme-DNA complex

Figure 1: Mechanism of action of fluoroquinolones.

Experimental Protocols

The primary method for determining the in vitro antibacterial activity of compounds like BAY-Y 3118 is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound (e.g., (4aS,7aS)-BAY-Y 3118, this compound, or the racemic mixture) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum Start->Bacterial_Culture Antibiotic_Dilution Prepare Serial Dilutions of Test Compounds Start->Antibiotic_Dilution Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Observe for Bacterial Growth Incubation->Read_Results Determine_MIC Record Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination.

Conclusion

The available evidence strongly indicates that the antibacterial activity of BAY-Y 3118 resides almost exclusively in the (4aS,7aS)-enantiomer. The (R,R)-enantiomer is reported to be significantly less active. Consequently, the racemic mixture of BAY-Y 3118 would exhibit reduced potency compared to the pure, active enantiomer. This underscores the critical importance of stereochemistry in drug design and development, as the specific three-dimensional arrangement of a molecule can profoundly impact its interaction with biological targets and, therefore, its therapeutic efficacy. For the development of fluoroquinolone antibiotics, the synthesis of enantiomerically pure compounds is a key strategy to maximize potency and potentially reduce off-target effects.

References

(R,R)-BAY-Y 3118: A Potent Fluoroquinolone Against Quinolone-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

(R,R)-BAY-Y 3118 has demonstrated significant in-vitro activity against a broad spectrum of bacterial isolates, including strains resistant to commonly used quinolone antibiotics such as ciprofloxacin. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

This compound has shown superior potency against both Gram-positive and Gram-negative bacteria compared to other quinolones. Its activity is particularly noteworthy against strains with established quinolone resistance.

Gram-Positive Bacteria

Against Staphylococcus aureus, including ciprofloxacin-resistant strains, this compound exhibits substantially lower Minimum Inhibitory Concentrations (MICs) than other quinolones. For instance, the MIC90 for this compound against S. aureus has been reported to be 0.03 mg/L, significantly lower than that of ciprofloxacin (1 mg/L) and sparfloxacin (0.06 mg/L)[1]. Similarly, against Streptococcus pneumoniae, the MIC90 of this compound was 0.03 mg/L[1].

Bacterial SpeciesThis compound MIC90 (mg/L)Ciprofloxacin MIC90 (mg/L)Sparfloxacin MIC90 (mg/L)
Staphylococcus aureus0.03[1]1[1]0.06[1]
Streptococcus pneumoniae0.03[1]Not ReportedNot Reported
Enterococcus spp.4-fold more susceptible to BAY-Y 3118 than ciprofloxacin[1]--
Gram-Negative Bacteria

This compound maintains high activity against members of the Enterobacteriaceae family. In general, it was found to be two-fold more active than ciprofloxacin or sparfloxacin against these organisms, with an MIC90 of ≤ 0.12 mg/L for most species[1]. While ciprofloxacin showed slightly better activity against Pseudomonas aeruginosa (MIC90 0.25 mg/L vs 0.5 mg/L for BAY-Y 3118), this compound was more effective against other Pseudomonas species[1]. The majority of Enterobacteriaceae resistant to ciprofloxacin were found to be sensitive to this compound. It is also highly active against Haemophilus influenzae and Moraxella catarrhalis, inhibiting all tested strains at ≤ 0.015 mg/L[1].

Bacterial SpeciesThis compound MIC90 (mg/L)Ciprofloxacin MIC90 (mg/L)Sparfloxacin MIC90 (mg/L)
Enterobacteriaceae (most)≤ 0.12[1]Generally 2-fold higher[1]Generally 2-fold higher[1]
Pseudomonas aeruginosa0.5[1]0.25[1]1.0[1]
Haemophilus influenzae≤ 0.015[1]--
Moraxella catarrhalis≤ 0.015[1]--
Anaerobic Bacteria

This compound has demonstrated greater activity against anaerobic bacteria than other quinolones[1][2]. For instance, the MIC90 for Bacteroides fragilis was 0.06 mg/L[1].

Mechanism of Action and Resistance

Like other fluoroquinolones, this compound's primary mechanism of action is the inhibition of bacterial DNA synthesis[3][4]. This is achieved by targeting DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for DNA replication, repair, and recombination.

Quinolone resistance in bacteria often arises from mutations in the genes encoding these target enzymes, particularly the gyrA gene for DNA gyrase[3][4]. Another significant resistance mechanism involves reduced drug accumulation within the bacterial cell, which can be due to decreased expression of outer membrane proteins (porins) or active efflux of the drug[3][4]. Studies have shown that a decrease in porin proteins can lead to a 50% reduction in the steady-state concentration of this compound in Enterobacteriaceae[3].

cluster_quinolone_action Quinolone Action cluster_resistance_mechanisms Resistance Mechanisms Quinolone Quinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase_Topo_IV Inhibits DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase_Topo_IV->DNA_Replication_Blocked Leads to Target_Mutation Target Site Mutation (e.g., gyrA) Quinolone_Ineffective Quinolone Ineffective Target_Mutation->Quinolone_Ineffective Reduced_Permeability Reduced Permeability (Porin loss) Reduced_Permeability->Quinolone_Ineffective Efflux_Pumps Active Efflux Pumps Efflux_Pumps->Quinolone_Ineffective Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Antibiotics in Microplate Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate Inoculate Microplate with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C for 16-20h) Inoculate_Plate->Incubate Read_Results Read Results: Determine Lowest Concentration Inhibiting Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

References

In Vitro Efficacy of (R,R)-BAY-Y 3118 and Sparfloxacin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of the fluoroquinolone antibiotics (R,R)-BAY-Y 3118 and sparfloxacin. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds. This analysis focuses on their antibacterial activity against a broad spectrum of pathogens and their inhibitory effects on bacterial DNA gyrase.

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and sparfloxacin are members of the fluoroquinolone class of antibiotics. Their bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the complex between these enzymes and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1] While both drugs share this general mechanism, differences in their chemical structures can lead to variations in their activity against specific bacterial species and their potency in inhibiting the target enzymes.

cluster_drug Fluoroquinolone Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: General mechanism of action of fluoroquinolones.

Comparative Antibacterial Activity

The in vitro potency of this compound and sparfloxacin has been evaluated against a wide array of clinically relevant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested strains (MIC90). Lower MIC90 values indicate greater antibacterial activity.

Gram-Negative Bacteria
OrganismThis compound MIC90 (mg/L)Sparfloxacin MIC90 (mg/L)
Enterobacteriaceae≤0.121.0
Pseudomonas aeruginosa0.51.0[2]
Haemophilus influenzae≤0.015Not specified
Moraxella catarrhalis≤0.015Not specified

Note: In general, this compound was found to be two-fold more active than sparfloxacin against the majority of Enterobacteriaceae.[2]

Gram-Positive Bacteria
OrganismThis compound MIC90 (mg/L)Sparfloxacin MIC90 (mg/L)
Staphylococcus aureus0.030.06[2]
Streptococcus pneumoniae0.03Not specified[2]
Enterococcus spp.Four-fold more susceptible to BAY Y 3118 and sparfloxacin than to ciprofloxacinFour-fold more susceptible to BAY Y 3118 and sparfloxacin than to ciprofloxacin[2]
Listeria monocytogenes0.062 - 0.25 (MIC range)Not specified[3]
Anaerobic Bacteria
OrganismThis compound MIC90 (mg/L)Sparfloxacin MIC90 (mg/L)
Bacteroides fragilis0.068.0[4]
Prevotella/Porphyromonas spp.0.12Not specified[4]
Fusobacterium spp.0.06Not specified[4]
Clostridium perfringens0.12Not specified[4]
Clostridium difficile0.25Not specified[4]
Peptostreptococcus spp.1.0Not specified[4]

Note: Overall, BAY Y 3118 was the most active agent tested against the Bacteroides fragilis group, with its activity being 16-fold lower than that of sparfloxacin.[4]

DNA Gyrase Inhibition

The primary target of fluoroquinolones in many bacteria is DNA gyrase. The inhibitory activity is often quantified by the 50% inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 (µg/mL)
SparfloxacinEnterococcus faecalis DNA Gyrase25.7[5]
This compoundNot explicitly found in the searched literature. However, it has been noted that the concentration of BAY Y 3118 required to inhibit DNA synthesis by 50% correlated well with its MIC.[6][7]Not Available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented were primarily determined using the broth microdilution method.

cluster_workflow Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of antibiotics in broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate wells with bacteria Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard.

  • Antibiotic Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.[8]

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[9]

  • Result Interpretation: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8][9]

DNA Gyrase Inhibition Assay

The inhibitory activity of the compounds against DNA gyrase is determined by measuring the inhibition of the enzyme's supercoiling activity.

General Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), DTT, ATP, relaxed plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of the inhibitor (e.g., sparfloxacin).

  • Enzyme Addition: The reaction is initiated by adding a purified DNA gyrase enzyme.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.[10]

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: The different forms of the plasmid DNA (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • Quantification: The DNA bands are visualized (e.g., with ethidium bromide) and quantified. The IC50 is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the control without the inhibitor.[10]

References

A Comparative Analysis of the Antimicrobial Efficacy of (R,R)-BAY-Y 3118 Against Clinically Relevant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro antimicrobial activity of (R,R)-BAY-Y 3118, a chlorofluoroquinolone, against a broad spectrum of clinical isolates. Its performance is benchmarked against established fluoroquinolones, including ciprofloxacin, sparfloxacin, levofloxacin, moxifloxacin, and delafloxacin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development, offering a clear and objective evaluation supported by experimental data.

Comparative Antimicrobial Activity

The in-vitro efficacy of this compound and comparator agents was determined by assessing their Minimum Inhibitory Concentrations (MICs) against a diverse panel of clinical isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data, summarized in the tables below, is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes

This compound demonstrates potent activity against a range of Gram-positive aerobes, including key pathogens such as Staphylococcus aureus (both methicillin-susceptible and -resistant strains), Streptococcus pneumoniae, and Enterococcus species.[1][2] Its activity is notably superior to that of ciprofloxacin and comparable to or exceeding that of sparfloxacin and newer fluoroquinolones in many cases.[1][2]

OrganismThis compound MIC₅₀/₉₀ (µg/mL)Ciprofloxacin MIC₅₀/₉₀ (µg/mL)Sparfloxacin MIC₅₀/₉₀ (µg/mL)Levofloxacin MIC₅₀/₉₀ (µg/mL)Moxifloxacin MIC₅₀/₉₀ (µg/mL)Delafloxacin MIC₅₀/₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.015/0.030.25/10.06/0.120.25/0.5≤0.03/0.25≤0.004/0.25
Staphylococcus aureus (MRSA)0.5/48/>324/164/80.25/8≤0.004/0.25
Streptococcus pneumoniae0.03/0.031/20.12/0.251.0/1.00.25/0.25≤0.03/0.03
Enterococcus faecalis0.12/0.250.5/20.25/0.51/20.25/11/1
Gram-Negative Aerobes

Against members of the Enterobacteriaceae family, this compound generally exhibits activity that is comparable to or slightly better than ciprofloxacin.[1][3] However, for Pseudomonas aeruginosa, ciprofloxacin remains a more potent agent.[1]

OrganismThis compound MIC₅₀/₉₀ (µg/mL)Ciprofloxacin MIC₅₀/₉₀ (µg/mL)Sparfloxacin MIC₅₀/₉₀ (µg/mL)Levofloxacin MIC₅₀/₉₀ (µg/mL)Moxifloxacin MIC₅₀/₉₀ (µg/mL)Delafloxacin MIC₅₀/₉₀ (µg/mL)
Escherichia coli≤0.015/0.03≤0.015/0.03≤0.015/0.060.015/0.03≤0.06/0.12≤0.015/16
Klebsiella pneumoniae0.03/0.060.03/0.060.06/0.120.06/0.120.06/0.120.12/>16
Pseudomonas aeruginosa0.25/0.50.12/0.250.5/10.5/22/80.25/4
Haemophilus influenzae≤0.015/≤0.015≤0.015/≤0.015≤0.015/≤0.0150.015/0.03≤0.03/≤0.030.008/0.015
Moraxella catarrhalis≤0.015/≤0.015≤0.015/≤0.015≤0.015/0.030.03/0.06≤0.06/≤0.060.008/0.015
Anaerobic Bacteria

A notable feature of this compound is its enhanced activity against anaerobic bacteria, including Bacteroides fragilis.[1] In this regard, it is significantly more potent than ciprofloxacin and sparfloxacin.[1]

OrganismThis compound MIC₅₀/₉₀ (µg/mL)Ciprofloxacin MIC₅₀/₉₀ (µg/mL)Sparfloxacin MIC₅₀/₉₀ (µg/mL)
Bacteroides fragilis group0.12/0.58/1284/8
Clostridium perfringens0.06/0.121/40.5/1
Peptostreptococcus spp.0.25/12/80.5/1

Experimental Protocols

The following protocols for determining Minimum Inhibitory Concentrations (MICs) are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a concentration that is at least 10 times the highest concentration to be tested. The solvent used depends on the solubility of the agent.

  • Preparation of Microdilution Plates: A series of two-fold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain a final volume of 100 µL.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well is inoculated with 10 µL of the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

  • Preparation of Antimicrobial Agent Stock Solution: Similar to the broth microdilution method, a stock solution of the antimicrobial agent is prepared.

  • Preparation of Agar Plates: A series of two-fold dilutions of the antimicrobial agent is prepared. Each dilution is then mixed with molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes.

  • Inoculum Preparation: The inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension (approximately 1-2 µL containing 10⁴ CFU) is spotted onto the surface of each agar plate. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.

Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, including this compound, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death.[4]

G cluster_cell Bacterial Cell Fluoroquinolone This compound (Fluoroquinolone) DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topoisomerase_IV DNA Bacterial DNA DNA_Gyrase->DNA relaxes supercoils Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topoisomerase_IV->DNA decatenates replicated DNA Topoisomerase_IV->Replication_Fork DNA->Replication_Fork DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death G start Clinical Isolate Collection isolate_purification Isolate Purification and Identification start->isolate_purification inoculum_prep Inoculum Preparation (0.5 McFarland Standard) isolate_purification->inoculum_prep mic_testing MIC Determination (Broth Microdilution or Agar Dilution) inoculum_prep->mic_testing incubation Incubation (35-37°C, 16-20h) mic_testing->incubation read_results Read and Record MIC Value incubation->read_results interpretation Interpret Results (Susceptible, Intermediate, Resistant) read_results->interpretation end Report Findings interpretation->end

References

A Head-to-Head Clinical Evaluation of (R,R)-BAY-Y 3118 Against Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug development, the quest for agents with a broad spectrum of activity and enhanced potency against resistant pathogens is perpetual. This report provides a comprehensive, data-driven comparison of the investigational fluoroquinolone (R,R)-BAY-Y 3118 against established fluoroquinolones such as ciprofloxacin, sparfloxacin, and ofloxacin. The following analysis is based on in-vitro studies evaluating the antimicrobial efficacy of these compounds against a wide array of clinically relevant bacterial isolates.

Executive Summary

This compound, a novel chlorofluoroquinolone, demonstrates superior in-vitro activity against a majority of Gram-positive and anaerobic bacteria when compared to other fluoroquinolones. While its activity against Pseudomonas aeruginosa is comparable to ciprofloxacin, it exhibits significantly lower Minimum Inhibitory Concentrations (MICs) for problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

Comparative Antibacterial Activity

The in-vitro efficacy of this compound and other fluoroquinolones was determined by assessing the Minimum Inhibitory Concentration required to inhibit the growth of 90% of clinical isolates (MIC90). The data, summarized in the tables below, clearly indicates the enhanced potency of this compound across a broad spectrum of bacteria.

Gram-Negative Bacteria
OrganismThis compound MIC90 (mg/L)Ciprofloxacin MIC90 (mg/L)Sparfloxacin MIC90 (mg/L)Ofloxacin MIC90 (mg/L)
Enterobacteriaceae≤0.12[1]~0.24~1.92-
Serratia spp.1[1]---
Pseudomonas aeruginosa0.5[1]0.25[1]1.0[1]-
Haemophilus influenzae≤0.015[1]---
Moraxella spp.≤0.015[1]---
Acinetobacter baumannii2[2]---
Xanthomonas maltophilia0.5[2]---
Gram-Positive Bacteria
OrganismThis compound MIC90 (mg/L)Ciprofloxacin MIC90 (mg/L)Sparfloxacin MIC90 (mg/L)Ofloxacin MIC90 (mg/L)Lomefloxacin MIC90 (mg/L)
Staphylococcus aureus0.03[1]1[1]0.06[1]--
Streptococcus pneumoniae0.03[1]4[3]-4[3]8[3]
Enterococcus spp.-4x less active than BAY Y 3118---
Gram-Positive Cocci1[2]16-32x higher than BAY Y 3118-16-32x higher than BAY Y 3118-
Anaerobic Bacteria
OrganismThis compound MIC90 (mg/L)Ciprofloxacin MIC90 (mg/L)Sparfloxacin MIC90 (mg/L)Ofloxacin MIC90 (mg/L)
Bacteroides fragilis group0.5[4]128[4]8[4]64[4]
Prevotella & Porphyromonas spp.0.12[4]---
Fusobacterium spp.0.06[4]---
Clostridium perfringens0.12[4]---
Clostridium difficile0.25[4]---
Peptostreptococcus spp.1[4]---
Anaerobes (general)0.25[2]16-32x higher than BAY Y 3118-16-32x higher than BAY Y 3118

Experimental Protocols

The presented data was primarily generated using standardized antimicrobial susceptibility testing methods as detailed below.

Broth Microdilution Method

This method was utilized to determine the MICs for a wide range of aerobic and facultative anaerobic bacteria.[2][5]

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar media and incubated. Colonies were then suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The antimicrobial agents were serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Wadsworth Agar Dilution Technique

This technique was specifically employed for susceptibility testing of anaerobic bacteria.[6]

  • Media Preparation: Brucella-laked blood agar plates were prepared containing serial dilutions of the antimicrobial agents.

  • Inoculum Preparation: Anaerobic bacteria were grown in an anaerobic environment and suspended in a suitable broth to a turbidity matching a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension was inoculated onto the surface of the agar plates.

  • Incubation: The plates were incubated in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that prevented macroscopic growth on the agar plate.

Mechanism of Action: Inhibition of DNA Synthesis

Fluoroquinolones, including this compound, exert their bactericidal effect by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death. The concentration of this compound required to inhibit DNA synthesis by 50% has been shown to correlate well with its MIC.[7][8]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell FQ This compound (Fluoroquinolone) Porin Outer Membrane Porin Channel FQ->Porin Entry DNA_Gyrase DNA Gyrase Porin->DNA_Gyrase Topo_IV Topoisomerase IV Porin->Topo_IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Inhibition Decatenated_DNA Decatenated Daughter DNA Topo_IV->Decatenated_DNA Decatenation Topo_IV->DS_Breaks Inhibition Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Negative Supercoiling Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topo_IV Decatenation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Comparative MIC Determination

The following diagram illustrates the generalized workflow for the head-to-head comparison of antimicrobial agents using the broth microdilution method.

MIC_Determination_Workflow start Start: Obtain Clinical Isolates prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-Well Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic analyze_data Analyze and Compare MIC90 Values determine_mic->analyze_data end End: Comparative Efficacy Report analyze_data->end

Caption: Workflow for MIC determination.

References

Comparative Guide to the In Vitro Activity of (R,R)-BAY-Y 3118 and Its Potential for Synergistic Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the efficacy of novel antimicrobial agents is paramount. (R,R)-BAY-Y 3118, a chlorofluoroquinolone, has demonstrated potent in vitro activity against a broad spectrum of bacteria.[1][2][3][4][5] While specific studies detailing its synergistic effects with other antibiotics are not widely available, its demonstrated potency makes it a prime candidate for future combination therapy research. This guide provides a comparative overview of its in vitro activity against other antibiotics and furnishes a detailed protocol for assessing potential synergistic interactions.

Comparative In Vitro Activity of this compound

This compound has shown superior in vitro activity against many bacterial isolates when compared to other quinolones like ciprofloxacin and sparfloxacin.[1] The following table summarizes the Minimum Inhibitory Concentration for 90% of organisms (MIC90) of this compound and comparator antibiotics against various bacterial species.

Bacterial SpeciesThis compound (mg/L)Ciprofloxacin (mg/L)Sparfloxacin (mg/L)
Enterobacteriaceae≤0.12--
Serratia spp.1--
Pseudomonas aeruginosa0.50.251.0
Staphylococcus aureus0.0310.06
Streptococcus pneumoniae0.03--
Enterococcus spp.---
Bacteroides fragilis0.06--
Clostridium difficile0.25>1288
Haemophilus influenzae≤0.015--
Moraxella catarrhalis≤0.015--

Data compiled from multiple sources.[1][5][6] Note: Direct comparisons may vary based on testing conditions.

Experimental Protocol: Checkerboard Assay for Synergy Testing

To investigate the potential synergistic effects of this compound with other antibiotics, the checkerboard assay is a standard and effective method.[7][8][9]

Materials
  • This compound

  • Second antibiotic of interest

  • Appropriate solvents for each antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

Procedure
  • Preparation of Antibiotic Solutions : Prepare stock solutions of this compound and the second antibiotic in appropriate solvents at a concentration at least 10 times the highest concentration to be tested.

  • Plate Setup :

    • In a 96-well plate, create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.

    • Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).

    • This creates a matrix of wells with varying concentrations of both antibiotics.

    • Column 11 should contain serial dilutions of only the second antibiotic to determine its MIC.

    • Row H should contain serial dilutions of only this compound to determine its MIC.

    • Well H12 should contain only broth and the bacterial inoculum to serve as a growth control.

  • Inoculation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation : Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis :

    • After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[10][11][12][13]

    • Interpretation of FIC Index :

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4[12]

Visualizing Experimental and Mechanistic Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for assessing synergy and the mechanism of action of quinolone antibiotics.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_execution Execution & Analysis cluster_results Interpretation stock_A Stock Solution This compound serial_dilution_A Serial Dilute This compound (Rows) stock_A->serial_dilution_A stock_B Stock Solution (Antibiotic B) serial_dilution_B Serial Dilute (Antibiotic B) (Columns) stock_B->serial_dilution_B inoculum Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate inoculum->add_inoculum combination_wells Combination Matrix serial_dilution_A->combination_wells serial_dilution_B->combination_wells combination_wells->add_inoculum incubate Incubate (16-20h, 35°C) add_inoculum->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic synergy Synergy (FIC ≤ 0.5) calc_fic->synergy additive Additive (0.5 < FIC ≤ 4) calc_fic->additive antagonism Antagonism (FIC > 4) calc_fic->antagonism

Checkerboard assay workflow for antibiotic synergy testing.

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery quinolone This compound (Quinolone) cell_entry Cell Entry quinolone->cell_entry inhibition Inhibition of Enzymes cell_entry->inhibition dna_gyrase DNA Gyrase dna_gyrase->inhibition topo_iv Topoisomerase IV topo_iv->inhibition dna Bacterial DNA dna->dna_gyrase dna->topo_iv dna_damage DNA Strand Breaks inhibition->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Mechanism of action for quinolone antibiotics.

Conclusion

This compound is a potent chlorofluoroquinolone with promising in vitro activity against a wide range of clinically relevant bacteria, including anaerobes and gram-positive cocci.[1][2][4][5] Its mechanism of action, which involves the inhibition of DNA gyrase and topoisomerase IV, leads to bacterial cell death.[14][15] Based on its high intrinsic activity, this compound is an excellent candidate for inclusion in synergistic antibiotic combination studies. The provided experimental framework for the checkerboard assay offers a robust method for researchers to explore these potential synergies, which could lead to more effective treatment strategies against resistant pathogens.

References

Benchmarking (R,R)-BAY-Y 3118: A Comparative Analysis Against Standard Reference Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in-vitro activity of (R,R)-BAY-Y 3118 against key standard reference bacterial strains. The performance of this novel fluoroquinolone is benchmarked against established antibiotics, ciprofloxacin and levofloxacin, providing researchers and drug development professionals with essential data for evaluating its potential as an antibacterial agent. All experimental data is presented in a structured format, and detailed methodologies are provided for reproducibility.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, as a member of the fluoroquinolone class of antibiotics, exerts its bactericidal effect by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is the main target.[2] By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately inhibiting DNA replication and transcription, which results in bacterial cell death.[1][3]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell BAY_Y_3118 This compound Cell_Wall Cell Wall/ Membrane BAY_Y_3118->Cell_Wall Entry DNA_Gyrase DNA Gyrase (Gram-negative) BAY_Y_3118->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) BAY_Y_3118->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1: Mechanism of action of this compound.

Comparative In-Vitro Activity

The antibacterial activity of this compound was evaluated by determining the Minimum Inhibitory Concentration (MIC) against standard American Type Culture Collection (ATCC) reference strains. These strains are widely used in antimicrobial susceptibility testing for quality control and comparative studies. The results are compared with ciprofloxacin and levofloxacin, two commonly used fluoroquinolones.

Data Presentation

AntibioticEscherichia coli ATCC 25922 MIC (µg/mL)Staphylococcus aureus ATCC 25923 MIC (µg/mL)Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL)
This compound Data not availableData not availableData not available
BAY Y 3118 ≤0.015 - 0.03[4]0.06[4]0.5[4]
Ciprofloxacin 0.004 - 0.0150.12 - 0.50.25 - 1.0
Levofloxacin 0.008 - 0.03[2]0.06 - 0.25[2]0.5 - 2.0[2]

Note: Data for this compound against these specific ATCC strains was not available in the searched literature. Data for BAY Y 3118, the more commonly studied form, is presented. The MIC values for ciprofloxacin and levofloxacin are compiled from multiple sources and represent a general range.

Experimental Protocols

The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[1][5][6] This method provides a quantitative measure of the in-vitro activity of an antimicrobial agent.

Broth Microdilution Method Workflow

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of each bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Testing_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of This compound & Comparators Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read MIC Values (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Experimental workflow for MIC determination.

References

Safety Operating Guide

Navigating the Disposal of (R,R)-BAY-Y 3118: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (R,R)-BAY-Y 3118, a chlorofluoroquinolone with antimicrobial activity.

Chemical and Safety Data Summary

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with care and adhere to institutional and local regulations for chemical waste disposal.[1] The following table summarizes key information for this compound.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 151213-22-8[2][3]
Molecular Formula C20H21ClFN3O3[1]
Molecular Weight 405.85 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Workflow for Disposal

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. This involves assessing the waste form, selecting the appropriate disposal route, and documenting the process.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Route cluster_final Final Steps A Identify Waste Containing This compound B Determine Physical Form (Solid, Solution) A->B C Consult Institutional Safety Guidelines B->C D Segregate into Chemical Waste Container C->D E Label Container Clearly 'Non-Hazardous Chemical Waste' D->E F Arrange for Pickup by Environmental Health & Safety (EHS) E->F G Document Disposal in Laboratory Notebook/Inventory F->G H Review and Update Disposal SOPs as Needed G->H

Figure 1. General workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

1. Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).

  • Even though classified as non-hazardous, do not dispose of this compound down the drain or in regular trash.[4]

  • Segregate waste containing this compound from other waste streams to avoid accidental mixing.[5]

2. Waste Collection:

  • Solid Waste: Collect solid this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, well-labeled, and sealed container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. If the compound is dissolved in a hazardous solvent, the entire mixture must be treated as hazardous waste according to the solvent's properties.

  • All chemical waste containers must be clearly labeled with the contents.[4]

3. Storage:

  • Store the waste container in a designated and well-ventilated waste accumulation area.

  • Ensure the container is properly sealed to prevent spills or releases.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[4]

  • Provide the EHS department with the Safety Data Sheet (SDS) and any other relevant information about the waste.

5. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent. Dispose of the cleaning materials as chemical waste.

First Aid Measures in Case of Exposure

In the event of accidental exposure, follow these first aid measures as outlined in the SDS[1]:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Skin Contact Rinse skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Signaling Pathway Context

While not directly related to disposal, understanding the context of a compound's use is valuable. This compound is a chlorofluoroquinolone, a class of antibiotics that typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

SignalingPathway cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Cellular Effect A This compound (Chlorofluoroquinolone) B DNA Gyrase A->B inhibits C Topoisomerase IV A->C inhibits D Inhibition of DNA Replication B->D leads to C->D leads to E Bacterial Cell Death D->E

Figure 2. Simplified mechanism of action for fluoroquinolone antibiotics.

By adhering to these disposal procedures, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. Always prioritize consulting your institution's specific safety protocols and guidelines.

References

Essential Safety and Operational Guidance for Handling (R,R)-BAY-Y 3118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of (R,R)-BAY-Y 3118.

This document provides crucial safety and logistical information for the handling of this compound, a chlorofluoroquinolone with antimicrobial activity.[1] Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, as a matter of good laboratory practice, all chemical compounds should be handled with a degree of caution.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory safety protocols for non-hazardous chemical compounds.

Area of Protection Required PPE Specifications and Best Practices
Hand Protection Nitrile glovesEnsure gloves are compatible with any solvents used for dissolving the compound. Inspect for tears or punctures before use. Remove and dispose of gloves properly after handling.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where chemicals are being handled.
Body Protection Laboratory coatA standard, long-sleeved lab coat should be worn to protect skin and clothing from potential splashes.
Respiratory Protection Not generally requiredA respirator is not typically necessary for handling small quantities in a well-ventilated area. If weighing or handling larger quantities of the powder, or if there is a risk of aerosolization, a dust mask or respirator may be considered.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical for safety and experimental accuracy. The following workflow outlines the key steps from receiving to disposal.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal receiving Receive Shipment storage Store at -20°C for long-term or 4°C for short-term use receiving->storage Verify Integrity ppe Don Appropriate PPE storage->ppe Retrieve for Use weighing Weigh Compound ppe->weighing dissolving Dissolve in appropriate solvent (e.g., DMSO) weighing->dissolving handling Handle solution in a well-ventilated area dissolving->handling spill Have spill kit readily available handling->spill In case of spill waste_collection Collect waste in a designated, labeled container handling->waste_collection Post-Experiment disposal_protocol Dispose of according to institutional and local regulations for chemical waste waste_collection->disposal_protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.